Propyl tiglate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWMDOQSXWAAMC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317472 | |
| Record name | Propyl tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61692-83-9 | |
| Record name | Propyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61692-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-methylcrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propyl tiglate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl tiglate, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] This technical guide provides a detailed overview of the chemical and physical properties of this compound, its molecular structure, and methodologies for its synthesis and analytical characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, food science, and drug development.
Chemical Structure and Identification
This compound is the ester of tiglic acid and propanol. The molecule features a carbon-carbon double bond, with the substituents in the (E) configuration.
Molecular Structure:
Caption: Chemical structure of this compound.
Identifiers
| Identifier | Value |
| IUPAC Name | propyl (E)-2-methylbut-2-enoate[2] |
| CAS Number | 61692-83-9[3][4][5][6] |
| Molecular Formula | C8H14O2[3][4][5][6] |
| Molecular Weight | 142.2 g/mol [3][4] |
| SMILES | CCCOC(=O)/C(=C/C)/C[4] |
| InChI | InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5+[2] |
| InChIKey | RZWMDOQSXWAAMC-FNORWQNLSA-N[2] |
| EINECS | 262-906-4[4][6] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Odor | Green, seedy, apple, fruity | [1][3] |
| Boiling Point | 176-180 °C (at 760 mmHg) | [1][3][5] |
| Density | 0.904 g/mL (at 25 °C) | [3][5] |
| Refractive Index | 1.4371 (at 20 °C) | [1][3][5] |
| Flash Point | 58.33 °C (137.00 °F) | [1][7] |
| Vapor Pressure | 1.39 mmHg (at 25 °C, estimated) | [1] |
| Solubility | Soluble in alcohol; water solubility: 430.2 mg/L at 25 °C (estimated).[1] | |
| logP (o/w) | 2.931 (estimated) | [3] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound can be synthesized through the Fischer esterification of tiglic acid with n-propanol, using a strong acid as a catalyst.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid, an excess of n-propanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.
Analytical Characterization
GC-MS is a key technique for the identification and quantification of this compound, particularly in complex mixtures such as flavor and fragrance compositions.
Typical Instrumental Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40-50 °C, hold for a few minutes, then ramp up to 250-280 °C. |
| Mass Spectrometer | Electron ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃ (estimated):
-
~6.8 ppm (q, 1H, vinylic proton)
-
~4.1 ppm (t, 2H, -OCH₂-)
-
~1.8 ppm (d, 3H, vinylic methyl)
-
~1.8 ppm (s, 3H, vinylic methyl)
-
~1.7 ppm (m, 2H, -CH₂CH₃)
-
~0.9 ppm (t, 3H, -CH₂CH₃)
-
¹³C NMR (Carbon NMR):
-
Sample Preparation: As for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃ (estimated):
-
~168 ppm (C=O)
-
~138 ppm (=C-)
-
~128 ppm (=CH-)
-
~66 ppm (-OCH₂-)
-
~22 ppm (-CH₂CH₃)
-
~14 ppm (vinylic -CH₃)
-
~12 ppm (vinylic -CH₃)
-
~10 ppm (-CH₂CH₃)
-
IR spectroscopy is used to identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~2960-2850 (C-H stretching of alkyl groups)
-
~1715 (C=O stretching of the ester)
-
~1650 (C=C stretching of the alkene)
-
~1250 and ~1150 (C-O stretching of the ester)
-
Safety Information
This compound is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound. The detailed methodologies and tabulated data serve as a valuable resource for scientists and researchers. The information presented facilitates a deeper understanding of this compound and its applications in various scientific and industrial fields.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Propyl Tiglate (CAS No. 61692-83-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl tiglate (CAS No. 61692-83-9), also known as propyl (E)-2-methylbut-2-enoate, is an unsaturated ester recognized for its characteristic fruity and sweet aroma.[1] While extensively utilized in the flavor and fragrance industries, its broader applications in research and drug development remain an area of emerging interest. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, biological activities, and safety and toxicity of this compound, serving as a foundational resource for professionals in the chemical and biomedical sciences. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key processes.
Physicochemical Properties
This compound is a flammable liquid with a distinct odor profile.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61692-83-9 | [3][4][5] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1][5] |
| Appearance | Colorless liquid | |
| Boiling Point | 176-180 °C | |
| Density | 0.904 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.4371 | |
| Solubility | Soluble in ethanol. | [1] |
| Vapor Pressure | 1.0987 hPa @ 20°C (estimated) | [2] |
| LogP (XLogP3-AA) | 2.2 | [2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of tiglic acid with n-propanol, using a strong acid catalyst such as sulfuric acid.
Synthesis Pathway
Caption: Fischer esterification of tiglic acid with n-propanol.
Experimental Protocol: Fischer Esterification
This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.[6][7]
Materials:
-
Tiglic acid
-
n-Propanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine tiglic acid and an excess of n-propanol (typically 3-5 molar equivalents). While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the diethyl ether and excess n-propanol using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation under reduced pressure to yield the final product.
Spectral Characterization
The structure of this compound can be confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for the propyl and tiglate moieties.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | q | 1H | CH =C(CH₃)COO |
| ~4.0 | t | 2H | OCH₂ CH₂CH₃ |
| ~1.8 | d | 3H | CH=C(CH₃)COO |
| ~1.8 | s | 3H | C=C(CH₃ )COO |
| ~1.6 | sextet | 2H | OCH₂CH₂ CH₃ |
| ~0.9 | t | 3H | OCH₂CH₂CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O |
| ~138 | C H=C(CH₃)COO |
| ~128 | CH=C (CH₃)COO |
| ~65 | OCH₂ CH₂CH₃ |
| ~22 | OCH₂CH₂ CH₃ |
| ~14 | CH=C(CH₃ )COO |
| ~12 | C=C(CH₃ )COO |
| ~10 | OCH₂CH₂CH₃ |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and characteristic fragment ions.
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular ion) |
| 127 | [M - CH₃]⁺ |
| 99 | [M - C₃H₇]⁺ (Loss of propyl radical) |
| 85 | [C₄H₅O₂]⁺ (Tigloyl cation) |
| 55 | [C₄H₇]⁺ |
| 43 | [C₃H₇]⁺ (Propyl cation) |
Mass Spectrum Fragmentation Workflow
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Biological Activity and Applications
The primary application of this compound is in the flavor and fragrance industry, where it is valued for its fruity, sweet, and green aroma profile.[1] It is a component of various essential oils and contributes to the natural scent of some fruits.
Currently, there is limited published research on the specific pharmacological activities of this compound in the context of drug development. Its structural similarity to other biologically active esters suggests potential for further investigation. Future research could explore its potential anti-inflammatory, antimicrobial, or cytotoxic properties.
Safety and Toxicology
This compound is classified as a flammable liquid.[2] Standard safety precautions for handling flammable organic compounds should be followed.
Toxicity Data:
-
Acute Dermal LD50 (Rat): > 2000 mg/kg body weight. Based on this, this compound is considered to have low acute dermal toxicity.[3]
It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide has provided a detailed overview of this compound, summarizing its physicochemical properties, a standard synthesis protocol, and its spectral characteristics. While its current applications are predominantly in the flavor and fragrance sector, its chemical structure warrants further investigation for potential biological activities relevant to drug discovery and development. The information presented herein serves as a valuable resource for researchers and scientists working with this compound.
References
- 1. scent.vn [scent.vn]
- 2. spectrabase.com [spectrabase.com]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
Synthesis of Propyl Tiglate from Tiglic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propyl tiglate, an ester of tiglic acid, which finds applications in the fragrance, flavor, and pharmaceutical industries. The document details various synthetic methodologies, including classic Fischer-Speier esterification, Lewis acid-catalyzed reactions, and enzymatic approaches. It is designed to furnish researchers and professionals in drug development and chemical synthesis with the necessary data and protocols to effectively produce this compound.
Overview of Synthetic Strategies
The primary method for synthesizing this compound is the esterification of tiglic acid with n-propanol. This transformation can be achieved through several catalytic routes, each with distinct advantages and considerations regarding reaction conditions, yield, and environmental impact. The most common approaches include:
-
Fischer-Speier Esterification: A traditional and widely used method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[1][2] The reaction is reversible, and thus, strategies to remove water, a byproduct, are often employed to drive the equilibrium towards the product.[1]
-
Lewis Acid Catalysis: Lewis acids can be employed to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. Titanium tetrachloride (TiCl₄) is a notable example of a Lewis acid used for this purpose, often enabling the reaction to proceed under mild conditions.
-
Enzymatic Synthesis: As a green chemistry alternative, lipases can be used to catalyze the esterification. Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective in the synthesis of esters from tiglic acid.[3] This method offers high selectivity and operates under milder, more environmentally benign conditions.
Comparative Data of Synthetic Methods
The following table summarizes the quantitative data associated with the different synthetic methods for producing this compound and analogous esters. This allows for a direct comparison of the efficiency and conditions of each approach.
| Method | Catalyst | Reactants | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |
| Fischer-Speier | Sulfuric Acid (H₂SO₄) | Tiglic Acid, n-Propanol | 1:10:0.2 (representative) | 65 - 100 | 3 - 5 | >90 | [2][4] |
| Fischer-Speier | p-Toluenesulfonic Acid (p-TSA) | Tiglic Acid, n-Propanol | 1:1.2:0.1 (representative) | Reflux | 4 - 8 | High | [5] |
| Lewis Acid Catalysis | Titanium Tetrachloride (TiCl₄) | Phenylacetic Acid, 1-Propanol | 1:3:3 | Room Temperature | 10 | 89 | |
| Enzymatic Synthesis | Candida antarctica lipase B (CAL-B) | Tiglic Acid, n-Butanol | Substrate dependent | 30 - 50 | 24 - 72 | High | [3] |
Note: Data for Fischer-Speier esterification of tiglic acid with n-propanol is based on representative procedures for similar esters, as specific quantitative data for this exact reaction was not available in the cited literature. Optimization may be required.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes to this compound.
Fischer-Speier Esterification using Sulfuric Acid
This protocol is a representative procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials:
-
Tiglic Acid
-
n-Propanol
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Organic Solvent for extraction (e.g., Diethyl Ether or Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tiglic acid (1.0 eq) and an excess of n-propanol (e.g., 5-10 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Remove the excess n-propanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure to yield pure this compound.
Lewis Acid-Catalyzed Esterification using Titanium Tetrachloride
This protocol is adapted from the synthesis of propyl esters from various carboxylic acids.
Materials:
-
Tiglic Acid
-
n-Propanol
-
Titanium Tetrachloride (TiCl₄)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of tiglic acid (1 mmol) in anhydrous dichloromethane (2 mL) under an inert atmosphere, add titanium tetrachloride (3 mmol) dropwise at room temperature.
-
Stir the mixture for 20 minutes.
-
Add n-propanol (3 mmol) to the reaction mixture.
-
Continue stirring at room temperature for approximately 10 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Enzymatic Synthesis using Candida antarctica Lipase B (CAL-B)
This protocol provides a general framework for the enzymatic synthesis of this compound.
Materials:
-
Tiglic Acid
-
n-Propanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., Hexane or Toluene)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a sealed flask, dissolve tiglic acid (1 eq) and n-propanol (1-3 eq) in an anhydrous organic solvent.
-
Add immobilized CAL-B (typically 5-10% by weight of the substrates).
-
If desired, add activated molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 40-50 °C) for 24-72 hours.
-
Monitor the conversion of tiglic acid to this compound by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
Fischer-Speier Esterification Mechanism
The following diagram illustrates the signaling pathway of the acid-catalyzed Fischer-Speier esterification.
Caption: Mechanism of Fischer-Speier Esterification.
General Experimental Workflow for this compound Synthesis
The diagram below outlines the logical workflow for the synthesis, workup, and purification of this compound.
Caption: General workflow for this compound synthesis.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. | Semantic Scholar [semanticscholar.org]
Spectroscopic Data of Propyl Tiglate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for propyl tiglate (propyl (E)-2-methylbut-2-enoate), a key compound in various research and development applications. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | q | 1H | =CH- |
| ~4.1 | t | 2H | -O-CH₂- |
| ~1.8 | d | 3H | =C-CH₃ |
| ~1.7 | m | 2H | -CH₂-CH₃ |
| ~1.7 | d | 3H | =CH-CH₃ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~138 | =C(CH₃)- |
| ~128 | =CH- |
| ~65 | -O-CH₂- |
| ~22 | -CH₂-CH₃ |
| ~14 | =C-CH₃ |
| ~12 | =CH-CH₃ |
| ~10 | -CH₂-CH₃ |
Note: Predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1260 | Strong | C-O stretch (ester) |
Note: Predicted values based on characteristic absorption frequencies for the functional groups present in this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by several key fragments. The data presented here is from electron ionization mass spectrometry (EI-MS).
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 83 | 100% (Base Peak) | [C₅H₇O]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 101 | High | [C₅H₉O₂]⁺ |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-25 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are acquired.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
The acquired FIDs are Fourier transformed to produce the NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
For liquid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed.
-
A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded. This is used to subtract the absorbance of the crystal and the surrounding atmosphere.
-
The sample spectrum is then acquired.
-
The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The data is typically collected over the range of 4000 to 400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A typical concentration is in the range of 10-100 µg/mL.
-
The solution is transferred to a GC autosampler vial.
Data Acquisition:
-
A small volume of the sample (typically 1 µL) is injected into the gas chromatograph.
-
The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.
-
The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
As this compound elutes from the column, it enters the mass spectrometer.
-
In the ion source (typically using electron ionization at 70 eV), the molecules are fragmented into characteristic ions.
-
The ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
An In-Depth Guide to the 1H NMR Spectrum of Propyl Tiglate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of propyl tiglate. The document details the experimental parameters, presents a thorough interpretation of the spectral data, and correlates the observed signals to the molecular structure of the compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis and drug development.
Chemical Structure
This compound, systematically named propyl (E)-2-methylbut-2-enoate, is an organic ester with the chemical formula C8H14O2.[1] Its structure features a propyl ester group attached to the tiglic acid moiety, which is characterized by a trans-configured double bond.
Caption: Chemical structure of this compound.
Experimental Protocol
The 1H NMR spectrum was obtained using a 90 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl3), which served as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
1H NMR Spectral Data
The following table summarizes the quantitative data obtained from the 1H NMR spectrum of this compound.
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| a | 0.96 | triplet | 3H | 7.4 | -CH2-CH2-CH3 |
| b | 1.66 | sextet | 2H | 7.4, 6.7 | -O-CH2-CH2 -CH3 |
| c | 1.82 | doublet | 3H | 7.1 | =C-CH3 |
| d | 1.84 | singlet | 3H | - | =C(CH3)- |
| e | 4.07 | triplet | 2H | 6.7 | -O-CH2 -CH2-CH3 |
| f | 6.83 | quartet | 1H | 7.1 | -CH=C- |
Interpretation of the Spectrum
The 1H NMR spectrum of this compound displays six distinct signals, each corresponding to a unique proton environment in the molecule.
-
Signal a (0.96 ppm): This triplet, integrating to three protons, is characteristic of a terminal methyl group (-CH3) adjacent to a methylene (B1212753) group (-CH2-). The coupling constant of 7.4 Hz is typical for vicinal coupling in an alkyl chain. This signal is assigned to the methyl protons of the propyl group.
-
Signal b (1.66 ppm): The sextet, integrating to two protons, arises from the methylene group of the propyl chain that is adjacent to both a methyl group and another methylene group. The multiplicity is a result of splitting by the three protons of the neighboring methyl group and the two protons of the adjacent methylene group (n+1 rule, 3+1=4 and 2+1=3, resulting in a complex multiplet that appears as a sextet). This signal corresponds to the central methylene protons of the propyl group.
-
Signal c (1.82 ppm): This doublet, integrating to three protons, is assigned to the methyl group attached to the double bond. The splitting into a doublet with a coupling constant of 7.1 Hz is due to coupling with the vinylic proton.
-
Signal d (1.84 ppm): The singlet, integrating to three protons, is assigned to the methyl group on the other side of the double bond, which is attached to the same carbon as the ester group. As there are no adjacent protons, this signal appears as a singlet.
-
Signal e (4.07 ppm): This triplet, integrating to two protons, is significantly downfield due to the deshielding effect of the adjacent oxygen atom of the ester group. It is assigned to the methylene protons directly attached to the ester oxygen. The triplet multiplicity arises from coupling with the adjacent methylene group of the propyl chain.
-
Signal f (6.83 ppm): The quartet, integrating to one proton, is located in the vinylic region of the spectrum, confirming the presence of a proton on the double bond. The quartet multiplicity is due to coupling with the three protons of the adjacent methyl group (signal c).
Visualization of Spectral Assignments
The following diagram illustrates the correlation between the proton signals in the 1H NMR spectrum and their corresponding positions in the this compound molecule.
Caption: Correlation of 1H NMR signals with the this compound structure.
This comprehensive analysis of the 1H NMR spectrum of this compound provides a clear and detailed interpretation of its key spectral features. The data presented herein can be effectively utilized for the structural confirmation and purity assessment of this compound in various research and development applications.
References
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Fragmentation Pattern of Propyl Tiglate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of propyl tiglate using gas chromatography-mass spectrometry (GC-MS). It details a standard experimental protocol, outlines the expected mass spectrum, and elucidates the fragmentation patterns observed upon electron ionization. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification and characterization of volatile and semi-volatile organic compounds.
Introduction to this compound
This compound, also known as propyl (E)-2-methyl-2-butenoate, is an organic ester with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.2 g/mol .[1][2][3] It is recognized by its CAS number 61692-83-9.[1][2][3] this compound is a component of some essential oils and contributes to the fruity and sweet aroma of various natural products. Its analysis is pertinent in the fields of flavor and fragrance chemistry, natural product research, and quality control in the food and beverage industries.
Experimental Protocol for GC-MS Analysis
A generalized yet detailed methodology for the analysis of this compound by GC-MS is presented below. This protocol is based on common practices for the analysis of flavor esters.[1][4][5]
Sample Preparation
For a standard qualitative and quantitative analysis, a stock solution of this compound should be prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. A series of dilutions can then be made to establish a calibration curve for quantification. For complex matrices, such as essential oils or food products, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.
Instrumentation
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
GC-MS Parameters
The following table outlines the typical parameters for the GC-MS analysis of this compound:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent) |
Data Analysis
The acquired data is processed to identify this compound based on its retention time and mass spectrum. The mass spectrum is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation.[6]
GC-MS Data Presentation and Interpretation
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound.
Mass Spectrum and Fragmentation Pattern of this compound
Upon electron ionization at 70 eV, this compound will produce a characteristic mass spectrum. The molecular ion (M⁺˙) is expected at m/z 142. The fragmentation pattern is dictated by the principles of mass spectrometry for esters, primarily involving alpha-cleavages and rearrangements.[7][8][9]
The following table summarizes the major expected ions in the mass spectrum of this compound.
| m/z | Proposed Ion Structure | Fragmentation Origin |
| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 101 | [M - C₃H₅]⁺ | Loss of an allyl radical |
| 100 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement (loss of propene) |
| 83 | [C₅H₇O]⁺ | Alpha-cleavage with loss of the propoxy radical |
| 55 | [C₄H₇]⁺ | Further fragmentation of the tiglate moiety |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Proposed Fragmentation Pathways
The major fragmentation pathways for this compound are initiated by the ionization of the ester. The primary mechanisms include:
-
McLafferty Rearrangement: This is a common fragmentation pathway for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene, mass 42). This results in a radical cation at m/z 100.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the propoxy radical (•OCH₂CH₂CH₃, mass 59) to yield an acylium ion at m/z 83.
-
Cleavage of the Propyl Group: The propyl group can undergo fragmentation to produce a propyl cation at m/z 43 or an allyl cation at m/z 41.
-
Loss of an Allyl Radical: Cleavage of the bond between the oxygen and the propyl group can lead to the loss of an allyl radical (•C₃H₅, mass 41), resulting in an ion at m/z 101.[10]
The following diagram visualizes the proposed fragmentation pathways of this compound.
Conclusion
This technical guide provides a foundational understanding of the GC-MS analysis of this compound. The detailed experimental protocol offers a starting point for method development, while the elucidated fragmentation pattern is crucial for the accurate identification and structural confirmation of this compound. The provided visualizations of the experimental workflow and fragmentation pathways serve to simplify these complex processes for researchers and professionals in the field.
References
- 1. rroij.com [rroij.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Butenoic acid, 2-methyl-, propyl ester, (E)- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Propyl Tiglate
This guide provides a comprehensive overview of the key physical properties of propyl tiglate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and a logical workflow for property determination.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for clear and easy reference.
| Physical Property | Value | Conditions |
| Boiling Point | 176-180 °C | At 760 mmHg |
| Density | 0.904 g/mL | At 25 °C |
Experimental Protocols
Detailed methodologies for determining the boiling point and density of esters like this compound are crucial for reproducible and accurate measurements. The following sections outline standard experimental procedures.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, a standard method for determination is distillation.[1]
Apparatus:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Boiling chips
Procedure:
-
A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head, ensuring an accurate reading of the vapor temperature.
-
The sample is heated gently.
-
As the liquid boils, the vapor rises, condenses in the condenser, and the distillate is collected in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance.[1]
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
An alternative method involves using a reflux setup where the temperature of the vapor in equilibrium with the boiling liquid is measured.[1]
2. Determination of Density
Density is the mass per unit volume of a substance. The density of a liquid ester can be determined using a pycnometer or a density meter.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is then filled with distilled water of a known density at a specific temperature (e.g., 25 °C) and weighed again. The volume of the pycnometer can be calculated from the mass and density of the water.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with this compound is measured at the same constant temperature.
-
The density of this compound is then calculated by dividing the mass of the this compound by the volume of the pycnometer.
Workflow for Physical Property Determination
The logical flow for the experimental determination of the physical properties of a liquid sample like this compound is outlined below.
Caption: Experimental workflow for determining physical properties.
References
The Solubility Profile of Propyl Tiglate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of propyl tiglate in a range of common organic solvents. This compound, the propyl ester of tiglic acid, is a compound of interest in various chemical and pharmaceutical applications, including as a fragrance ingredient and a potential building block in organic synthesis. Understanding its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes. This document presents quantitative solubility data, details common experimental methodologies for solubility determination, and illustrates a relevant biological signaling pathway and a representative synthetic workflow.
Physicochemical Properties of this compound
This compound (propyl (E)-2-methylbut-2-enoate) is a flammable liquid with a fruity, sweet aroma.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 61692-83-9 |
| Molecular Formula | C8H14O2 |
| Molecular Weight | 142.2 g/mol [1][2] |
| Density | 0.904 g/mL at 25 °C |
| Boiling Point | 176-180 °C |
| Flash Point | 137 °F |
| XLogP3-AA | 2.2[1][2] |
Solubility of this compound in Organic Solvents
The solubility of this compound has been determined in a variety of organic solvents at 25°C. The following table summarizes the available quantitative data, presented in grams of this compound per liter of solvent (g/L).
| Solvent | Solubility (g/L) at 25°C[2] |
| Alcohols | |
| Methanol | 3329.68 |
| Ethanol | 3203.63 |
| n-Propanol | 2735.08 |
| Isopropanol | 3105.86 |
| n-Butanol | 2768.11 |
| Isobutanol | 2402.56 |
| sec-Butanol | 3292.81 |
| tert-Butanol | 3615.09 |
| n-Pentanol | 2371.95 |
| Isopentanol | 2416.49 |
| n-Hexanol | 2179.34 |
| n-Heptanol | 1320.26 |
| n-Octanol | 1574.62 |
| Esters | |
| Methyl Acetate | 2016.93 |
| Ethyl Acetate | 1928.55 |
| n-Propyl Acetate | 1740.95 |
| Isopropyl Acetate | 1107.21 |
| n-Butyl Acetate | 2270.3 |
| Isobutyl Acetate | 994.59 |
| n-Pentyl Acetate | 1471.75 |
| Ethyl Formate | 1796.33 |
| Ketones | |
| Acetone | 2593.89 |
| 2-Butanone (MEK) | 2427.86 |
| Cyclohexanone | 3047.56 |
| Methyl isobutyl ketone (MIBK) | 1062.64 |
| Ethers | |
| Tetrahydrofuran (THF) | 2585.26 |
| 1,4-Dioxane | 2984.76 |
| Methyl tert-butyl ether (MTBE) | 2591.01 |
| Hydrocarbons | |
| n-Hexane | 818.3 |
| Cyclohexane | 1066.93 |
| n-Heptane | 403.55 |
| Toluene | 1335.28 |
| Ethylbenzene | 1111.68 |
| Chlorinated Solvents | |
| Dichloromethane | 6906.25 |
| Chloroform | 8715.22 |
| 1,2-Dichloroethane | 3368.66 |
| Tetrachloromethane | 1625.97 |
| Amides | |
| N,N-Dimethylformamide (DMF) | 2543.17 |
| N,N-Dimethylacetamide (DMAc) | 2073.53 |
| N-Methyl-2-pyrrolidone (NMP) | 2191.19 |
| Other Solvents | |
| Acetonitrile | 3345.49 |
| Dimethyl sulfoxide (B87167) (DMSO) | 1770.5 |
| Acetic Acid | 2948.54 |
| Propionic Acid | 1975.64 |
| Ethylene Glycol | 366.35 |
| Propylene Glycol | 609.27 |
| Transcutol | 3673.25 |
| 2-Ethoxyethanol | 1867.33 |
| 2-Methoxyethanol | 2199.35 |
| 2-Propoxyethanol | 1944.88 |
| 2-Butoxyethanol | 1484.87 |
| Water | 5.57 |
Experimental Protocols for Solubility Determination
A common and straightforward method for determining the solubility of a solid or liquid in a solvent is the gravimetric method.[3][4] The following protocol outlines the general steps for such a determination.
Objective: To determine the concentration of a solute in a saturated solution at a specific temperature.
Apparatus and Materials:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with secure closures
-
Syringe filters (if the solute is a solid)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
-
This compound (solute)
-
Organic solvent of interest
Procedure:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vial or flask.[4]
-
Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and it is confirmed when consecutive measurements of the solute concentration are constant.[4]
-
Phase Separation: Once equilibrium is achieved, the undissolved solute is allowed to settle. If the solute is a solid, the saturated solution is carefully separated from the excess solid by filtration, often using a syringe filter. For a liquid solute like this compound, careful decantation or centrifugation may be employed to separate the layers if they are not fully miscible.
-
Gravimetric Analysis:
-
A known volume or mass of the clear, saturated supernatant is transferred to a pre-weighed evaporating dish or vial.[4]
-
The solvent is evaporated from the sample. This should be done under controlled conditions to avoid loss of the solute, especially if it is volatile. Gentle heating in a fume hood or the use of a rotary evaporator are common techniques.[5]
-
The dish or vial containing the non-volatile solute residue is then dried in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.[5]
-
-
Calculation: The solubility is calculated from the mass of the residue (solute) and the initial volume or mass of the saturated solution taken for analysis.
Visualizations
Signaling Pathway: Tigilanol Tiglate and Protein Kinase C (PKC) Activation
While this compound itself is not primarily known for its biological signaling activity, a structurally related compound, tigilanol tiglate (EBC-46), is a novel anti-cancer agent that functions by activating the Protein Kinase C (PKC) signaling pathway.[1][6][7] This pathway is of significant interest to drug development professionals. The diagram below illustrates the mechanism of action of tigilanol tiglate.
Caption: Mechanism of action of tigilanol tiglate via PKC activation.
Experimental Workflow: Synthesis of this compound
The synthesis of this compound can be achieved through various esterification methods. A common laboratory-scale approach is the Fischer esterification of tiglic acid with propanol, using an acid catalyst. The following workflow diagram illustrates the key steps in this process.
Caption: Fischer esterification workflow for this compound synthesis.
References
The Potent Potential of Tiglate Esters: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglate esters, a class of naturally occurring and synthetic compounds, are attracting significant interest in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of tiglate esters, with a particular focus on their anticancer, antimicrobial, and immunomodulatory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity of Tiglate Esters
The most extensively studied biological activity of tiglate esters is their potent anticancer effect, with tigilanol tiglate (also known as EBC-46) being the leading compound in this class.
Mechanism of Action: Protein Kinase C Activation
Tigilanol tiglate and other related phorbol (B1677699) esters are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[1] The binding of tigilanol tiglate to the C1 domain of PKC induces its translocation from the cytosol to the cell membrane, leading to its activation.[1] This activation triggers a cascade of downstream signaling events that contribute to its anticancer effects.[1] Notably, tigilanol tiglate exhibits a degree of selectivity for certain PKC isoforms, which may contribute to its therapeutic window.[2]
Signaling Pathway of Tigilanol Tiglate-Mediated PKC Activation
Caption: Simplified signaling pathway of tigilanol tiglate-mediated PKC activation.
Quantitative Data: In Vitro and In Vivo Efficacy
The anticancer activity of tigilanol tiglate has been quantified in numerous preclinical and clinical studies.
| Compound | Cell Line/Model | Activity Metric | Value | Reference |
| Tigilanol Tiglate | Canine Mast Cell Tumors | Complete Response (at 1.0 mg/mL) | 90% | [3][4] |
| Tigilanol Tiglate | Human Melanoma Xenograft (MM649) | Tumor Volume Reduction | Concentration-dependent | [5] |
| Tigilanol Tiglate | Soft Tissue Sarcoma (Phase 2a) | Objective Response Rate (injected tumors) | 80% | [6] |
| Tigilanol Tiglate | Soft Tissue Sarcoma (Phase 2a) | Complete Ablation | 52% | [6] |
Experimental Protocols
1.3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the dose-dependent cytotoxic effects of tiglate esters on cancer cell lines.[7]
-
Cell Seeding: Plate cancer cells (e.g., B16-F10 melanoma, A431 squamous cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Treatment: Add serial dilutions of the tiglate ester to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental Workflow for MTT Assay
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
1.3.2. In Vivo Tumor Model
Syngeneic mouse models are commonly used to evaluate the in vivo efficacy of tiglate esters.[8]
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., B16-F10-OVA melanoma cells) into the flank of mice.
-
Treatment: Once tumors reach a palpable size, administer the tiglate ester intratumorally.
-
Monitoring: Measure tumor volume at regular intervals using calipers.
-
Analysis: Compare tumor growth in the treated group to a control group to determine antitumor efficacy. Monitor for any signs of toxicity.[8]
Antimicrobial Activity of Tiglate Esters
Several tiglate esters, including tigilanol tiglate and its semi-synthetic analog EBC-1013, have demonstrated significant antimicrobial and antibiofilm activity against a range of pathogens.[7]
Spectrum of Activity
Studies have shown that epoxy-tigliane structures like EBC-1013 and tigilanol tiglate are effective against both Gram-positive and Gram-negative oral pathogens.[7] Their efficacy is linked to their ability to cause membrane permeabilization and growth inhibition.[7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC).
| Compound | Organism | MIC (µg/mL) | Reference |
| EBC-1013 | Streptococcus mutans | 32 | [7] |
| Tigilanol Tiglate (EBC-46) | Streptococcus mutans | 256 | [7] |
| EBC-1013 | Porphyromonas gingivalis | 8 | [7] |
| Tigilanol Tiglate (EBC-46) | Porphyromonas gingivalis | 128 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
-
Preparation: Prepare serial dilutions of the tiglate ester in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time, atmosphere).
-
Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Immunomodulatory Activity
Beyond direct cytotoxicity, tigilanol tiglate induces a localized inflammatory response and immunogenic cell death (ICD), which contributes to its potent antitumor effects.[1][9]
Mechanism of Action
Intratumoral injection of tigilanol tiglate leads to:
-
Vascular Disruption: Rapid disruption of the tumor vasculature, leading to hemorrhagic necrosis.[1]
-
Inflammatory Response: An acute and highly localized inflammation.[10]
-
Immunogenic Cell Death (ICD): The release of damage-associated molecular patterns (DAMPs) that recruit and activate immune cells.[1][9] This can lead to the development of a systemic anti-tumor immune response.[5]
Logical Relationship of Tigilanol Tiglate's Immunomodulatory Effects
Caption: The cascade of immunomodulatory events initiated by tigilanol tiglate.
Experimental Protocol: Calreticulin (B1178941) Exposure Assay
The exposure of calreticulin (CRT) on the cell surface is a key marker of ICD.[7]
-
Cell Treatment: Treat cancer cells with the tiglate ester for an appropriate duration.
-
Staining: Stain the cells with a fluorescently labeled anti-calreticulin antibody.
-
Flow Cytometry: Analyze the cells using flow cytometry to quantify the percentage of cells with surface CRT expression.[7]
Other Potential Biological Activities
While the anticancer and antimicrobial activities of specific tiglate esters are well-documented, research suggests a broader range of potential therapeutic applications for this class of compounds.
Anti-inflammatory Activity
Some studies on plant extracts containing tiglate esters have reported anti-inflammatory effects.[11] However, further research is needed to isolate and confirm the specific anti-inflammatory activity of individual tiglate esters and elucidate their mechanisms of action in this context.
Sedative and Anxiolytic Effects
Similarly, certain plant extracts containing tiglate esters have been traditionally used for their sedative and anxiolytic properties.[11] As with anti-inflammatory activity, more direct evidence is required to attribute these effects specifically to tiglate esters and to understand the underlying pharmacological pathways.
Drug Discovery and Development Workflow
The discovery and development of new drugs from natural products like tiglate esters typically follows a structured workflow.
General Workflow for Natural Product Drug Discovery
Caption: A generalized workflow for the discovery and development of drugs from natural products.
Conclusion
Tiglate esters, particularly tigilanol tiglate, represent a promising class of bioactive molecules with significant therapeutic potential, especially in oncology. Their unique mechanism of action, involving PKC activation and subsequent immunomodulation, sets them apart from conventional therapies. While their anticancer and antimicrobial properties are increasingly well-characterized, further investigation into other potential activities, such as anti-inflammatory and sedative effects, is warranted. The detailed protocols and data presented in this guide aim to facilitate ongoing research and development in this exciting field, ultimately paving the way for new and effective treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dose Characterization of the Investigational Anticancer Drug Tigilanol Tiglate (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]
Methodological & Application
Application of Propyl Tiglate in the Synthesis of Bioactive Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl tiglate, the propyl ester of tiglic acid, is a valuable building block for the synthesis of complex natural products, particularly those containing the tiglate moiety as a key structural feature. The tiglate group, a (E)-2-methylbut-2-enoyl group, is found in a variety of bioactive natural products, including the potent anti-cancer agent tigilanol tiglate. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of such molecules. While direct use of this compound as an acyl donor in complex total synthesis is not widely documented, its role can be envisioned through transesterification reactions or as a precursor to other activated tiglic acid derivatives. This note will focus on the introduction of the tiglate moiety, a critical step in the synthesis of compounds like tigilanol tiglate, and propose protocols where this compound could be effectively utilized.
Key Application: Synthesis of Tigilanol Tiglate
Tigilanol tiglate is a diterpenoid natural product that has demonstrated significant efficacy in the treatment of solid tumors.[1] Its total synthesis, a significant achievement in organic chemistry, involves the late-stage introduction of the characteristic tiglate ester. This esterification is a crucial step that imparts significant biological activity to the molecule.
The final step in the semisynthesis of tigilanol tiglate from phorbol (B1677699) involves the selective acylation of a hydroxyl group.[2] While the precise acylating agent used in published syntheses may be an activated form of tiglic acid (e.g., tigloyl chloride or tiglic anhydride) for optimal reactivity and yield, the following protocols outline how this compound could be conceptually applied, either directly via transesterification or indirectly as a source of tiglic acid for subsequent activation.
Experimental Protocols
Protocol 1: Tiglate Esterification via Coupling Agent (Steglich Esterification)
This protocol describes a standard and highly effective method for the esterification of a complex alcohol with tiglic acid, which can be sourced from the hydrolysis of this compound. This method is widely applicable to sensitive substrates and generally proceeds under mild conditions.
Methodology:
-
Preparation of Tiglic Acid (Optional): If starting from this compound, hydrolyze the ester to tiglic acid using standard basic conditions (e.g., LiOH in THF/water), followed by acidic workup and purification.
-
Esterification Reaction: To a solution of the alcohol precursor (e.g., the diol precursor to tigilanol tiglate, 1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (N₂ or Ar), add tiglic acid (1.2 equiv).
-
Addition of Coupling Agent and Catalyst: Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.3 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tiglate ester.
Quantitative Data (Representative):
| Parameter | Value |
| Substrate | Phorbol-derived diol |
| Reagent | Tiglic Acid |
| Coupling Agent | EDC |
| Catalyst | DMAP |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Yield | 85-95% |
Protocol 2: Transesterification with this compound
This protocol outlines a potential method for the direct use of this compound as an acyl donor in a transesterification reaction. This approach may require optimization, particularly in driving the reaction equilibrium toward the product.
Methodology:
-
Reaction Setup: To a solution of the alcohol precursor (1.0 equiv) in a suitable high-boiling point solvent (e.g., toluene (B28343) or xylene), add an excess of this compound (3-5 equiv).
-
Catalyst Addition: Add a suitable transesterification catalyst. For acid-catalyzed transesterification, a catalytic amount of p-toluenesulfonic acid or sulfuric acid can be used. For base-catalyzed transesterification, a non-nucleophilic base such as sodium hydride or a Lewis acid catalyst could be employed.
-
Driving Equilibrium: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, the lower-boiling propanol (B110389) byproduct must be removed. This can be achieved using a Dean-Stark apparatus.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NaHCO₃ for acid catalysis). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Substrate | Phorbol-derived diol |
| Reagent | This compound |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Yield | 40-60% (optimization may be required) |
Visualizations
Caption: Final steps in the semisynthesis of Tigilanol Tiglate.
Caption: Potential synthetic routes utilizing this compound.
References
Application Note: A Proposed Chemoenzymatic Strategy for the Synthesis of (Z, E)-Muconate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Muconic acid and its derivatives are valuable platform chemicals, serving as precursors for the synthesis of polymers like nylon and PET, as well as various specialty chemicals and pharmaceuticals.[1][2][3] The stereochemistry of the conjugated double bonds in muconates (cis,cis; cis,trans; or trans,trans) is crucial for their subsequent application. The (Z, E)-isomer (also known as cis,trans-muconate) is of particular interest. Traditional chemical synthesis routes to muconic acid often rely on petrochemical feedstocks and can generate significant environmental waste.[1][4] In contrast, biocatalytic and chemoenzymatic methods offer sustainable alternatives, utilizing mild reaction conditions and highly selective enzymes.[3][5][6]
While a direct, single-step synthesis of (Z, E)-muconate derivatives from propyl tiglate is not well-established in the current literature, this document outlines a proposed multi-step chemoenzymatic strategy. This approach leverages the well-documented, efficient biocatalytic conversion of catechol derivatives to muconic acids, followed by controlled isomerization and esterification to yield the target propyl (Z, E)-muconate derivative.
Proposed Synthetic Pathway
The proposed pathway is a three-stage process commencing with a catechol derivative. This is followed by a biocatalytic oxidation, an isomerization step, and a final esterification to yield the desired propyl (Z, E)-muconate derivative.
Experimental Protocols
Protocol 1: Preparation of Catechol 1,2-Dioxygenase (CatA) Cell Lysate
This protocol is adapted from methodologies for preparing active cell lysates for biocatalytic reactions.[3][7]
-
Gene Synthesis and Cloning: The gene for catechol 1,2-dioxygenase (CatA) from Pseudomonas putida KT2440 is codon-optimized for E. coli expression and cloned into a pET-28a vector with an N-terminal His-tag.[3]
-
Protein Expression:
-
Transform E. coli BL21(DE3) cells with the CatA-pET-28a plasmid.
-
Grow the cells in LB medium containing kanamycin (B1662678) (50 µg/mL) at 37°C with shaking until an OD600 of 0.6-0.8 is reached.
-
Supplement the medium with ferric ammonium (B1175870) citrate (B86180) (0.2 mg/mL) to ensure the incorporation of the iron cofactor.[3]
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 18 hours at 20°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (5000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Lysate Preparation:
-
Carefully collect the supernatant (clarified cell lysate).
-
Determine the total protein concentration using a Bradford assay. The lysate can be used immediately or stored at -80°C.
-
Protocol 2: Biocatalytic Synthesis of (Z,Z)-Muconic Acid Derivative
This protocol describes the enzymatic conversion of a substituted catechol to its corresponding (Z,Z)-muconic acid.[5][7]
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of 10 mM substituted catechol in 50 mM Tris buffer (pH 8.0).
-
Pre-warm the solution to 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the CatA cell lysate to a final protein concentration of 2 mg/mL (optimization may be required).
-
Stir the reaction mixture at 30°C and monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and acidifying to pH 2-3 with 2M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude (Z,Z)-muconic acid derivative.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 3: Isomerization to (Z,E)-Muconic Acid Derivative
This protocol details the isomerization of the (Z,Z)-isomer to the thermodynamically more stable (Z,E)-isomer.[1]
-
Reaction Setup:
-
Dissolve the purified (Z,Z)-muconic acid derivative in a suitable polar aprotic solvent, such as DMSO or DMF.
-
Add a catalytic amount of iodine (approx. 0.1 mol%).
-
-
Isomerization Reaction:
-
Heat the reaction mixture to 75°C.
-
Monitor the isomerization by HPLC. The conversion is typically complete within 30-60 minutes.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium thiosulfate (B1220275) solution to remove iodine, followed by brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the (Z,E)-muconic acid derivative.
-
Protocol 4: Synthesis of Propyl (Z,E)-Muconate Derivative
This protocol describes the final esterification step. The procedure is adapted from standard Fischer esterification methods for muconic acid.[8][9]
-
Reaction Setup:
-
Suspend the (Z,E)-muconic acid derivative (1 equivalent) in n-propanol (used in excess as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).
-
-
Esterification Reaction:
-
Reflux the mixture for 18-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the mixture to room temperature and remove the excess propanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the resulting propyl (Z,E)-muconate derivative by column chromatography.
-
Data Presentation
The following tables present hypothetical data for the key stages of the synthesis, illustrating expected outcomes based on typical optimization experiments.
Table 1: Optimization of Biocatalytic Synthesis of (Z,Z)-Muconic Acid Derivative
| Entry | Substrate Conc. (mM) | Lysate Loading (v/v %) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 5 | 25 | 85 |
| 2 | 10 | 5 | 25 | 78 |
| 3 | 10 | 10 | 30 | 91 |
| 4 | 10 | 10 | 35 | 82 |
Table 2: Efficiency of Isomerization to (Z,E)-Muconic Acid Derivative
| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
|---|---|---|---|---|
| 1 | DMSO | 60 | 60 | 75 |
| 2 | DMSO | 75 | 30 | >95 |
| 3 | DMF | 75 | 30 | 92 |
| 4 | Acetonitrile | 75 | 60 | 65 |
Table 3: Summary of Yields for the Proposed Pathway
| Stage | Product | Overall Yield (%) | Purity (by HPLC, %) |
|---|---|---|---|
| Biocatalytic Oxidation | (Z,Z)-Muconic Acid Derivative | 91 | >98 |
| Isomerization | (Z,E)-Muconic Acid Derivative | 86 (from catechol) | >99 |
| Esterification | Propyl (Z,E)-Muconate Derivative | 73 (from catechol)| >99 |
Mechanism and Workflow Visualization
The core of this proposed synthesis is the enzymatic ring cleavage of catechol.
References
- 1. tandfonline.com [tandfonline.com]
- 2. preprints.org [preprints.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sustainable oxidative cleavage of catechols for the synthesis of muconic acid and muconolactones including lignin upgrading - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Sustainable biocatalytic synthesis of substituted muconic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sustainable biocatalytic synthesis of substituted muconic acids | CoLab [colab.ws]
- 7. Sustainable biocatalytic synthesis of substituted muconic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Propyl Tiglate as a Substrate in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a generalized framework for utilizing propyl tiglate as a substrate in enzymatic reactions, with a focus on lipases and carboxylesterases, which are known to act on short-chain esters.[3][4] The protocols and data presented are based on established methods for similar substrates and are intended to serve as a starting point for empirical investigation.
Application Notes
The enzymatic cleavage of this compound into tiglic acid and propanol (B110389) can be harnessed for several applications:
-
Flavor and Fragrance Industry: Lipases are extensively used to synthesize or hydrolyze esters to produce specific flavor and fragrance compounds.[5] The controlled enzymatic hydrolysis of this compound could be employed to release the characteristic fruity and minty notes of tiglic acid and its esters in food products or perfumes.
-
Drug Delivery and Prodrug Development: Esterase-sensitive prodrugs are a common strategy to improve the pharmacokinetic properties of pharmaceuticals. An active pharmaceutical ingredient (API) can be masked with an ester linkage, like in this compound, to be cleaved by endogenous esterases at the target site, releasing the active drug.[2][6] Understanding the enzymatic hydrolysis of this compound can inform the design of such targeted delivery systems.
-
Biocatalysis and Green Chemistry: Employing enzymes for chemical transformations offers a more sustainable and selective alternative to traditional chemical methods.[7] Lipases and esterases can be used for the efficient synthesis or hydrolysis of this compound under mild conditions, reducing the environmental impact.[3]
Data Presentation
The following table summarizes hypothetical kinetic data for the hydrolysis of this compound by two common types of ester-hydrolyzing enzymes. This data is illustrative and would need to be determined experimentally.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (µmol/min/mg) |
| Lipase | Candida antarctica | 7.5 | 40 | 2.5 | 150 |
| Carboxylesterase (CES1) | Human Liver Microsomes | 7.0 | 37 | 5.0 | 250 |
Experimental Protocols
This section provides a detailed protocol for a generic spectrophotometric assay to determine the rate of enzymatic hydrolysis of this compound. This method is based on the detection of the acid product, which can be monitored by a change in pH using a suitable indicator or by direct measurement of the carboxylate group.
Protocol: Spectrophotometric Assay for this compound Hydrolysis
1. Materials and Reagents
-
This compound (substrate)
-
Selected enzyme (e.g., Lipase from Candida antarctica, human carboxylesterase 1)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
pH indicator (e.g., phenol (B47542) red) or a pH-stat apparatus
-
Spectrophotometer or microplate reader
-
Thermostatically controlled cuvette holder or incubator
-
Quartz cuvettes or microplates
-
Enzyme diluent (e.g., phosphate buffer with 0.1% BSA)
2. Preparation of Solutions
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
Working Substrate Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay (e.g., 0.1 mM to 10 mM).
-
Enzyme Solution: Prepare a stock solution of the enzyme in the enzyme diluent. The optimal concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
3. Assay Procedure
-
Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 560 nm for phenol red).
-
Equilibrate the spectrophotometer and the reaction components to the desired assay temperature (e.g., 37°C).
-
In a cuvette or microplate well, add the following in order:
-
Assay buffer
-
pH indicator solution (if used)
-
Working substrate solution
-
-
Mix the contents gently and allow the mixture to equilibrate to the assay temperature for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Immediately start monitoring the change in absorbance over time. Record readings at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.
-
Run a blank reaction containing all components except the enzyme to control for non-enzymatic hydrolysis of the substrate.
4. Data Analysis
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance per unit time to the rate of product formation (e.g., in µmol/min) using a standard curve for the product (tiglic acid) or by using the Beer-Lambert law if the molar extinction coefficient of the indicator at that pH is known.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.
Visualizations
Diagram of the Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of this compound.
Workflow for a Typical Enzymatic Assay
Caption: General workflow for an enzyme assay.
References
- 1. mdpi.com [mdpi.com]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives [mdpi.com]
- 4. Release of short chain fatty acids from cream lipids by commercial lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine-Derived Lipases for Enhancing Enrichment of Very-Long-Chain Polyunsaturated Fatty Acids with Reference to Omega-3 Fatty Acids [mdpi.com]
- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of a Recombinant Esterase from Thermus thermophilus HB27 in Aqueous and Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Propyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the quantitative analysis of Propyl tiglate using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a volatile ester found in various natural products and used as a flavoring and fragrance agent. The described method is applicable to researchers, scientists, and professionals in drug development and quality control who require a reliable and sensitive technique for the identification and quantification of this compound in diverse sample matrices. This document provides comprehensive guidelines on sample preparation, instrument parameters, and data analysis.
Introduction
This compound, also known as propyl (2E)-2-methyl-2-butenoate, is an organic ester characterized by its fruity aroma. It is a component of some essential oils and is of interest to the food, fragrance, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for accurate identification and quantification even in complex mixtures.[2] This protocol outlines a robust method for analyzing this compound, suitable for routine analysis and research applications.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound (CAS No. 61692-83-9), purity ≥98%
-
Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., Cyclohexyl acetate (B1210297) or another suitable volatile ester not present in the sample.
-
Solvents: High-purity, GC-grade solvents such as methanol, hexane, or dichloromethane.[3]
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
-
Volumetric flasks, pipettes, and syringes for standard and sample preparation.
Preparation of Standard Solutions
Proper preparation of standard solutions is critical for accurate quantification. Due to the volatility of this compound, care should be taken to minimize evaporation.
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of pure this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable GC-grade solvent (e.g., methanol).
-
Stopper the flask quickly and mix thoroughly. This solution should be stored at 4°C in a tightly sealed container.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by performing serial dilutions of the primary stock solution.
-
A typical concentration range for the calibration curve might be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.[3]
-
If using an internal standard, spike each working standard with a constant concentration of the IS (e.g., 5 µg/mL).
-
Sample Preparation (Liquid Injection)
The sample preparation method will vary depending on the matrix. The following is a general procedure for a liquid sample.
-
Dilution: Dilute the sample containing this compound with a suitable solvent (e.g., hexane) to bring the analyte concentration within the calibration range.
-
Internal Standard Addition: Spike the diluted sample with the internal standard to the same concentration used in the calibration standards.
-
Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC system.[3]
-
Transfer: Transfer the final prepared sample into a 2 mL autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | - Initial Temp: 50°C, hold for 2 min- Ramp: 10°C/min to 250°C- Final Hold: Hold at 250°C for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation and Quantitative Analysis
Identification
This compound is identified by its retention time (Rt) and by comparing its mass spectrum with a reference spectrum from a standard or a spectral library (e.g., NIST). The molecular weight of this compound (C₈H₁₄O₂) is 142.2 g/mol .[4]
Mass Spectral Data
The electron ionization mass spectrum of this compound shows characteristic fragmentation. While a full spectrum can be viewed on databases like SpectraBase[5], key ions are used for quantification.
Table 1: Characteristic Ions for this compound in SIM Mode
| Ion Type | m/z (mass-to-charge) | Notes |
|---|---|---|
| Quantifier Ion | 83 | [M-C₃H₇O]⁺ - Most abundant fragment |
| Qualifier Ion 1 | 55 | Characteristic fragment |
| Qualifier Ion 2 | 100 | [M-C₃H₆]⁺ - McLafferty rearrangement |
| Molecular Ion | 142 | [M]⁺ - May be of low abundance |
Quantitative Data Summary
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in samples is then calculated from this curve.
Table 2: Typical Method Performance Parameters
| Parameter | Expected Value |
|---|---|
| Retention Time (Rt) | ~8-12 min (column dependent) |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: These values are typical and should be experimentally determined during method validation.
Visualizations
Experimental Workflow
The overall process from sample receipt to final data analysis is outlined below.
References
Application Note: Quantitative Analysis of Propyl Tiglate by High-Performance Liquid Chromatography (HPLC)
Introduction
Propyl tiglate (propyl (E)-2-methylbut-2-enoate) is an ester recognized for its characteristic fruity and sweet aroma, finding applications in the fragrance and flavor industries. The accurate quantification of this compound in raw materials and finished products is crucial for quality control and regulatory compliance. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in the fields of drug development, food science, and cosmetics.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of an effective analytical method. This compound's non-polar nature, indicated by its positive XLogP3-AA value, makes it an ideal candidate for reversed-phase chromatography.[1] Its solubility in common organic solvents like methanol (B129727) and ethanol (B145695) facilitates straightforward sample and standard preparation.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1] |
| CAS Number | 61692-83-9[1] |
| Appearance | Colorless liquid |
| Boiling Point | 176-180 °C[2] |
| Density | 0.904 g/mL at 25 °C[2] |
| Solubility | Soluble in ethanol and methanol[1] |
| XLogP3-AA | 2.2[1] |
Experimental Protocol
This section provides a detailed methodology for the quantitative determination of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Methanol (for sample and standard preparation)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed chromatographic conditions are summarized in Table 2.
Table 2: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
4. Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for a liquid sample is outlined below:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve the sample in methanol.
-
Dilute with the mobile phase to a concentration expected to be within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.
-
Record the peak area of this compound for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Quantitative Data and Method Performance
The performance of this HPLC method was evaluated based on several key validation parameters. The expected quantitative data are summarized in Table 3.
Table 3: Summary of Quantitative Data and Method Performance
| Parameter | Expected Result |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow Diagram
The logical flow of the quantitative analysis of this compound by HPLC is illustrated in the following diagram.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The presented protocol and performance data demonstrate that the method is suitable for routine quality control and research applications.
References
Application Notes and Protocols for the Derivatization of Propyl Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl tiglate, the propyl ester of tiglic acid, is a volatile organic compound with applications in fragrances and as a flavoring agent. For analytical purposes, particularly in complex matrices or when high sensitivity is required, direct analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging due to its moderate polarity and lack of a strong chromophore. Derivatization, the process of chemically modifying an analyte, can significantly enhance its analytical properties, leading to improved chromatographic behavior, increased detector response, and lower limits of detection.
These application notes provide detailed protocols for three effective derivatization strategies for this compound, targeting its carbon-carbon double bond. The methods described are bromination, epoxidation, and thiol-ene click chemistry. Each protocol is designed to be a starting point for method development and can be optimized for specific applications and instrumentation.
Derivatization via Bromination for GC-MS Analysis
Application Note:
Bromination is a classic electrophilic addition reaction that targets the double bond of this compound. The addition of two bromine atoms significantly increases the molecular weight of the analyte and introduces halogen atoms, which provides a highly specific and sensitive response with an electron capture detector (ECD) or mass spectrometer (MS). This derivatization is particularly useful for trace-level quantification of this compound in various sample matrices. The resulting dibromo-derivative is more amenable to GC analysis. A study on the analysis of olefins in gasoline demonstrated that bromination is highly selective for double bonds with reaction efficiencies of up to 99.5% for alkenes.[1][2][3]
Experimental Protocol:
Materials:
-
This compound standard or sample extract
-
Bromine solution (e.g., 5% in carbon tetrachloride or a safer alternative solvent like dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Hexane (GC grade)
-
Internal standard (e.g., 1,2-dibromohexane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
-
Derivatization Reaction:
-
To 100 µL of the sample solution in a reaction vial, add the bromine solution dropwise while vortexing until a faint yellow or orange color persists, indicating a slight excess of bromine.
-
Cap the vial tightly and allow the reaction to proceed at room temperature for 15-20 minutes in the dark to prevent light-induced side reactions.
-
-
Quenching: Add a small amount of anhydrous sodium sulfate to quench any unreacted bromine. Vortex until the solution is colorless.
-
Sample Cleanup: Centrifuge the sample to pellet the sodium sulfate.
-
Analysis: Transfer the supernatant to a GC vial and analyze by GC-MS.
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery | 90 - 105% |
| Relative Standard Deviation (RSD) | < 10% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and method optimization.
Workflow Diagram:
References
Application Notes & Protocols: Propyl Tiglate as a Versatile Starting Material for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl tiglate, the propyl ester of tiglic acid ((2E)-2-methylbut-2-enoic acid), is an α,β-unsaturated ester that serves as a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. Its reactivity, centered around the carbon-carbon double bond and the ester functionality, allows for a range of chemical transformations to introduce complexity and chirality. This document provides detailed application notes and experimental protocols for key reactions utilizing this compound to generate scaffolds relevant to drug discovery and development. While direct literature examples for this compound in these specific roles are emerging, the protocols provided are based on well-established transformations of analogous α,β-unsaturated esters.
Key Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 61692-83-9 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Boiling Point | 176-180 °C | [1] |
| Density | 0.904 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4371 | [1] |
Application: Isomerization to Propyl Angelate
The geometric isomer of this compound is propyl angelate. Esters of angelic acid are known active components in various herbal medicines, recognized for their potential anti-inflammatory and sedative properties.[2][3] The isomerization of the thermodynamically more stable tiglate (trans) to the angelate (cis) is a key step in accessing these biologically active motifs.
Logical Workflow for Isomerization
Caption: Isomerization of this compound to Propyl Angelate.
Experimental Protocol: Isomerization of this compound
This protocol is adapted from general procedures for the isomerization of tiglic acid esters.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the apparatus is dry and under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
This compound (1.0 eq)
-
p-Toluenesulfinic acid (0.01 - 0.05 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
-
Procedure: a. To the round-bottom flask, add this compound and the solvent. b. Add the p-toluenesulfinic acid catalyst to the solution. c. Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and monitor the reaction progress by GC-MS or ¹H NMR. d. Once equilibrium is reached or the desired conversion is achieved (typically after several hours), cool the reaction mixture to room temperature. e. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate. f. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. The resulting mixture of this compound and propyl angelate can be separated by fractional distillation or preparative chromatography.
| Parameter | Condition |
| Temperature | 50 - 170 °C |
| Catalyst Loading | 0.01% - 10% |
| Typical Equilibrium | ~7% Angelate : ~90% Tiglate |
Application: Michael Addition for C-C Bond Formation
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[4][5][6] This reaction is fundamental in organic synthesis for creating new carbon-carbon bonds, allowing for the construction of more complex molecular skeletons from simple precursors like this compound. The resulting adducts can serve as intermediates for a wide array of pharmaceuticals.
Reaction Pathway for Michael Addition
References
- 1. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Angelic Acid | TargetMol [targetmol.com]
- 3. Angelic acid - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
Investigating the Insect Repellent Properties of Propyl Tiglate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Propyl Tiglate
This compound (propyl (E)-2-methylbut-2-enoate) is an organic compound with the molecular formula C₈H₁₄O₂. It is an ester characterized by a fruity, sweet, and somewhat herbal odor. While its primary applications have been in the fragrance and flavor industry, its structural similarity to other bioactive compounds warrants investigation into its potential as an insect repellent. The rationale for this investigation is partially based on the natural occurrence of tiglic acid in the defensive secretions of certain insects, suggesting a potential for this class of compounds to interact with insect sensory systems.
Putative Mechanism of Action: Olfactory System Modulation
The primary mode of action for most insect repellents is the modulation of the insect's olfactory system, which is crucial for host-seeking, oviposition, and locating food sources. Repellents can act through several mechanisms at the molecular level.[1][2]
-
Activation of Aversive Olfactory Receptors: Repellents may bind to and activate specific Olfactory Receptors (ORs) or Ionotropic Receptors (IRs) that trigger an innate avoidance behavior in insects.
-
Inhibition of Attractive Olfactory Receptors: Alternatively, a repellent can block the function of ORs and IRs that detect attractant host cues, such as lactic acid and carbon dioxide, effectively rendering the host "invisible" to the insect.
-
Modulation of the Orco Co-receptor: Many repellents are thought to interact with the highly conserved odorant receptor co-receptor (Orco), which is essential for the function of most ORs.[3]
It is hypothesized that this compound, if effective, would interact with the olfactory receptor neurons (ORNs) located in the insect's antennae and maxillary palps, leading to a disruption of normal host-seeking behavior.
Signaling Pathway Diagram
References
Application Notes and Protocols: Esterification of Tiglic Acid to Propyl Tiglate
Abstract
This document provides a detailed protocol for the synthesis of propyl tiglate through the Fischer esterification of tiglic acid with n-propanol. This compound, an ester with applications in the fragrance and flavor industries, is synthesized using a straightforward acid-catalyzed esterification reaction. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The procedure outlines the necessary reagents, equipment, step-by-step methodology, purification, and characterization, along with a summary of expected quantitative data and a visual representation of the experimental workflow.
Introduction
Tiglic acid is a naturally occurring unsaturated carboxylic acid. Its esterification to form various tiglate esters is a common transformation in organic synthesis. This compound is valued for its characteristic fruity and sweet aroma. The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, utilizing an acid catalyst to drive the reaction towards the products.[1][2][3] This method is often favored for its simplicity and cost-effectiveness, especially on a larger scale.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][2]
Reaction Scheme
Tiglic Acid + n-Propanol --(H+)--> this compound + Water
Materials and Equipment
| Reagents | Equipment |
| Tiglic acid | Round-bottom flask |
| n-Propanol | Reflux condenser |
| Sulfuric acid (concentrated) | Heating mantle |
| Sodium bicarbonate (saturated solution) | Magnetic stirrer and stir bar |
| Anhydrous magnesium sulfate | Separatory funnel |
| Diethyl ether | Rotary evaporator |
| Glassware for extraction and filtration | |
| Distillation apparatus |
Experimental Protocol
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (10.0 g, 0.1 mol).
-
To the flask, add an excess of n-propanol (50 mL). The alcohol acts as both a reactant and a solvent to drive the reaction equilibrium towards the ester product.[1][4]
-
Slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture while stirring. This is an exothermic reaction, so the acid should be added dropwise. Sulfuric acid serves as the catalyst for the esterification.[2]
-
Attach a reflux condenser to the flask.
2. Esterification Reaction:
-
Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Workup and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add 100 mL of diethyl ether to the separatory funnel to dilute the reaction mixture.
-
Wash the organic layer sequentially with:
-
100 mL of water to remove the excess n-propanol and sulfuric acid.
-
100 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as this will produce CO2 gas, so vent the separatory funnel frequently.
-
100 mL of brine (saturated NaCl solution) to remove any residual water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and collect the organic solution.
4. Purification:
-
Remove the diethyl ether using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the pure product. The boiling point of this compound is approximately 176-180 °C at atmospheric pressure.[5]
5. Characterization:
-
The purified this compound can be characterized by its physical properties and spectroscopic data.
-
Appearance: Colorless liquid.
-
Odor: Fruity, sweet.[6]
-
Spectroscopic Analysis: Confirm the structure using IR, 1H NMR, and 13C NMR spectroscopy.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Tiglic Acid | 10.0 g (0.1 mol) |
| n-Propanol | 50 mL |
| Sulfuric Acid (catalyst) | 1 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 4-6 hours |
| Product | |
| Expected Yield (this compound) | ~11.4 g (assuming ~80% yield) |
| Purity (post-distillation) | >98% |
| Boiling Point | 176-180 °C[5] |
| Density | 0.904 g/mL at 25 °C[5] |
| Refractive Index | n20/D 1.4371[5] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
-
The neutralization step with sodium bicarbonate produces CO2 gas, which can cause pressure buildup in a sealed container. Vent the separatory funnel frequently.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 6. scent.vn [scent.vn]
- 7. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Propyl Tiglate in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl tiglate, an organic ester, is a valuable compound in the flavor and fragrance industry, prized for its characteristic green, fruity, and slightly minty aroma profile. This document provides detailed application notes and experimental protocols for the synthesis, purification, analysis, and sensory evaluation of this compound for research and development purposes.
Chemical and Physical Properties
This compound, also known as propyl (E)-2-methyl-2-butenoate, is a volatile ester with the molecular formula C₈H₁₄O₂. Its chemical structure and key physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 61692-83-9 | [1] |
| Appearance | Colorless liquid | - |
| Odor Profile | Green, seedy, apple, fruity | [2] |
| Boiling Point | 176.0 - 180.0 °C at 760 mmHg | - |
| Flash Point | 58.33 °C (137.00 °F) | [2] |
| Specific Gravity | 0.904 g/cm³ at 25 °C | [2] |
| Refractive Index | 1.4371 at 20 °C | [2] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [3] |
| Kovats Retention Index | Standard non-polar: 1020, 1046; Standard polar: 1320, 1335 | [1] |
Synthesis and Purification Protocol
The synthesis of this compound can be achieved via Fischer esterification of tiglic acid with propanol (B110389) in the presence of an acid catalyst.
Synthesis of this compound
Materials:
-
Tiglic acid
-
n-Propanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Combine tiglic acid (1 molar equivalent), n-propanol (3 molar equivalents), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask containing toluene.
-
Assemble a Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess propanol under reduced pressure using a rotary evaporator to yield crude this compound.
Purification
Purification of the crude this compound is essential to remove unreacted starting materials and byproducts.
Procedure:
-
Fractional Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for identifying and quantifying this compound in a sample.[3][4]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, DB-5MS).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions (Example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z.
Sample Preparation: Dilute the essential oil or fragrance mixture containing this compound in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
Data Analysis: Identify this compound by comparing its mass spectrum and retention index with a known standard and library data (e.g., NIST).[5]
Sensory Evaluation Protocols
Sensory evaluation is crucial for determining the odor and flavor profile of this compound.[2][6]
Odor and Flavor Profile Analysis
Objective: To characterize the sensory attributes of this compound.
Panelists: A panel of 6-15 trained sensory assessors.
Procedure:
-
Sample Preparation: Prepare a series of dilutions of purified this compound in a neutral solvent (e.g., dipropylene glycol for odor, water or a 10% ethanol/water solution for flavor).
-
Evaluation: Panelists individually evaluate the samples and describe the perceived aroma and flavor characteristics in the order they appear.[2]
-
Descriptive Analysis: In a group session led by a panel leader, the panelists discuss and agree upon a set of descriptors for the odor and flavor profile of this compound.[6]
-
Intensity Rating: Panelists rate the intensity of each descriptor on a standardized scale (e.g., a 9-point hedonic scale).[2]
Odor and Flavor Threshold Determination
Objective: To determine the lowest concentration at which this compound can be detected (detection threshold) and recognized (recognition threshold).
Methodology: The triangle test is a common method for threshold determination.[7][8]
Procedure:
-
Sample Preparation: Prepare a series of ascending concentrations of this compound in the desired solvent (e.g., water, 10% ethanol).
-
Triangle Test: Present panelists with three samples, two of which are identical (blanks) and one of which contains the odorant at a specific concentration.
-
Task: Panelists are asked to identify the "odd" sample.
-
Threshold Determination: The threshold is the concentration at which a statistically significant number of panelists can correctly identify the odd sample.
Signaling Pathways in Odor Perception
The perception of this compound, like other volatile esters, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] This interaction triggers a signaling cascade that ultimately leads to the perception of its characteristic aroma.
Olfactory Receptor Signaling Pathway
The binding of an odorant molecule such as this compound to its specific G-protein coupled olfactory receptor (GPCR) initiates a well-characterized signaling cascade.[9][10][11]
Caption: Olfactory signaling cascade initiated by this compound.
Trigeminal Sensation
In addition to olfactory perception, some flavor compounds can also activate the trigeminal nerve, leading to sensations such as cooling, tingling, or pungency.[12][13][14] While this compound is not primarily known for strong trigeminal effects, its minty notes may involve some level of trigeminal stimulation. Further research using sensory evaluation and in vitro assays with trigeminal receptor-expressing cells (e.g., TRPM8 for cooling sensations) could elucidate this aspect.[15]
Experimental Workflows
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and analysis of this compound.
Workflow for Sensory Evaluation
References
- 1. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foodresearchlab.com [foodresearchlab.com]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. areme.co.jp [areme.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 7. env.go.jp [env.go.jp]
- 8. An Algorithm for 353 Odor Detection Thresholds in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
- 11. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Trigeminal Receptor Study of High-Intensity Cooling Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interactions between Chemesthesis and Taste: Role of TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. perfumerflavorist.com [perfumerflavorist.com]
- 15. Trigeminal Stimulus Menthol Masks Bitter Off-Flavor of Artificial Sweetener Acesulfame-K - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propyl Tiglate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of propyl tiglate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification. This reaction involves heating tiglic acid with a molar excess of n-propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The reaction is an equilibrium, and to favor the formation of the this compound ester, the water byproduct is typically removed as it forms.[1]
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in Fischer esterification are often due to the reaction reaching equilibrium without favoring the products. Key areas to troubleshoot include:
-
Inefficient Water Removal: Water is a byproduct, and its presence will push the equilibrium back towards the reactants. Ensure your apparatus (e.g., Dean-Stark trap) is functioning correctly.
-
Catalyst Issues: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Reactant Purity: Impurities in either tiglic acid or n-propanol can interfere with the reaction.
-
Reaction Time and Temperature: The reaction may not have been heated long enough or at a high enough temperature to reach completion.
Q3: What are common side reactions that can occur during the synthesis of this compound?
A3: With strong acid catalysts and high temperatures, potential side reactions include the dehydration of n-propanol to form propene or the formation of di-n-propyl ether.
Q4: Are there alternative synthesis methods if Fischer esterification is not suitable for my substrate?
A4: Yes, for substrates that are sensitive to strong acids, the Steglich esterification is an excellent alternative.[2][3] This method uses a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under milder, neutral conditions.[2][3]
Q5: How can I best purify the final this compound product?
A5: A standard purification protocol involves:
-
Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst with a weak base like sodium bicarbonate solution.
-
Extraction: Extract the this compound into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: After removing the solvent, purify the crude ester by vacuum distillation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh, anhydrous acid catalyst. For Fischer esterification, ensure p-toluenesulfonic acid monohydrate is used if specified, or use concentrated sulfuric acid. |
| Insufficient Heat | Ensure the reaction is heated to reflux and that the reflux temperature is appropriate for the solvent/reactant mixture. | |
| Reaction Equilibrium | Use a significant excess of n-propanol (3-5 equivalents) and effectively remove water using a Dean-Stark apparatus or molecular sieves. | |
| Formation of Byproducts | High Reaction Temperature | Lower the reaction temperature. While this may increase the required reaction time, it can minimize the dehydration of n-propanol or ether formation. |
| N-acylurea Formation (Steglich) | This side product can form if the activated acid does not react with the alcohol.[3] Ensure an adequate amount of DMAP is used to facilitate the acyl transfer to the alcohol.[3] | |
| Product is Impure After Workup | Incomplete Neutralization | Ensure all acidic components are neutralized by washing with a saturated sodium bicarbonate solution until CO2 evolution ceases. |
| Residual Alcohol or Acid | During purification, ensure thorough washing and extraction steps are performed. For final purification, fractional distillation under reduced pressure is highly effective at separating the desired ester from starting materials. | |
| Difficulty in Removing Water | Improper Apparatus Setup | Verify that the Dean-Stark trap is set up correctly and that the solvent forms an azeotrope with water (e.g., toluene (B28343) can be used as a co-solvent). |
Experimental Protocols
Protocol 1: Fischer Esterification of Tiglic Acid
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: To the flask, add tiglic acid (1.0 eq), n-propanol (4.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation to yield pure this compound.
Protocol 2: Steglich Esterification of Tiglic Acid
-
Reagents: Dissolve tiglic acid (1.0 eq), n-propanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise. After the addition, remove the ice bath and stir the reaction at room temperature overnight.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with cold DCM.
-
Purification: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography or vacuum distillation.
Visual Guides
References
Technical Support Center: Purification of Propyl Tiglate by Distillation
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of propyl tiglate by distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
The most common impurities are unreacted starting materials, namely tiglic acid and n-propanol, as well as the acid catalyst (e.g., sulfuric acid) used in the reaction. Water is also a byproduct of the esterification reaction.
Q2: Why is it important to remove acidic impurities before distillation?
Acidic impurities, such as remaining tiglic acid and the acid catalyst, can cause decomposition of the ester at the high temperatures required for distillation.[1] Neutralizing and removing these acids is a critical step to ensure a high yield and purity of the final product.
Q3: What is the boiling point of this compound, and should I use vacuum distillation?
This compound has a boiling point ranging from 176°C to 180°C at atmospheric pressure.[2] Due to this high boiling point, vacuum distillation is highly recommended to prevent potential thermal decomposition of the ester.[3][4] Lowering the pressure significantly reduces the boiling point, allowing for a safer and more efficient purification.
Q4: How can I prevent "bumping" or uneven boiling during the distillation?
"Bumping" is the sudden, violent boiling of a liquid and can be prevented by ensuring smooth and even heating. Using a magnetic stirrer or adding boiling chips to the distillation flask before heating will promote smooth boiling.[5] For vacuum distillation, a fine capillary tube to introduce a slow stream of air or nitrogen can also be effective.[6]
Q5: My distilled this compound is not pure. What could be the reason?
Insufficient separation during distillation is a likely cause. This can happen if the distillation is performed too quickly, not allowing for proper equilibration between the liquid and vapor phases.[7] If the boiling points of the impurities are close to that of this compound, a fractional distillation column with a high number of theoretical plates is necessary for good separation.[1][8] Incomplete removal of water or other low-boiling impurities before collecting the main fraction can also lead to contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collecting, even at high temperatures. | - Thermometer placed incorrectly.- Inefficient heating.- A leak in the distillation apparatus (especially under vacuum). | - Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the vapor temperature.[7]- Use a heating mantle and ensure good contact with the distillation flask. Insulate the distillation column with glass wool or aluminum foil to prevent heat loss.[8]- Check all glass joints for a proper seal. If using vacuum distillation, ensure all connections are airtight. |
| The distillate is cloudy. | - Presence of water in the distillate. | - Ensure the crude this compound is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.[9]- Check for leaks in the condenser that could introduce water. |
| The liquid in the distillation flask is darkening or charring. | - Thermal decomposition of the ester. | - The heating temperature is too high. Use vacuum distillation to lower the boiling point.[3]- Ensure all acidic impurities have been removed before distillation, as they can catalyze decomposition at high temperatures. |
| The distillation is proceeding very slowly. | - Insufficient heating.- Poor vacuum (for vacuum distillation). | - Gradually increase the temperature of the heating mantle.[8]- Check the vacuum pump and all connections for leaks. A lower pressure will result in a lower boiling point and faster distillation. |
| Sudden and violent boiling ("bumping"). | - Superheating of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating.[5]- For vacuum distillation, use a fine capillary to introduce a gentle stream of gas.[6]- Ensure even and gradual heating. |
| Foaming in the distillation flask. | - Presence of surfactants or high concentration of impurities. | - Reduce the heating rate.- Use a larger distillation flask to provide more headspace.- Consider adding an anti-foaming agent if the problem persists. |
Data Presentation
The following table summarizes the key physical properties of this compound and its common impurities to aid in planning the distillation process.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | C₈H₁₄O₂ | 142.20 | 176 - 180[2] | Not available (estimated to be significantly lower) |
| Tiglic Acid | C₅H₈O₂ | 100.12 | 198.5 | 95 - 96 @ 12 mmHg[10][11] |
| n-Propanol | C₃H₈O | 60.10 | 97.2 | - |
| Water | H₂O | 18.02 | 100 | - |
Note: There is no readily available data on azeotrope formation for this compound with water, n-propanol, or tiglic acid. Careful fractional distillation is recommended to ensure good separation.
Experimental Protocols
Pre-Distillation Workup: Removal of Acidic Impurities
This protocol describes the necessary steps to prepare the crude this compound for distillation.
-
Transfer the crude this compound from the reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, periodically venting to release the pressure from the carbon dioxide gas that evolves.
-
Continue shaking until no more gas is evolved, which indicates that all acidic impurities have been neutralized.
-
Allow the layers to separate. The upper layer is the organic phase (this compound), and the lower layer is the aqueous phase.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of water to remove any remaining sodium bicarbonate and other water-soluble impurities.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to facilitate the removal of dissolved water.
-
Separate and discard the aqueous brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until some of the drying agent no longer clumps together.
-
Swirl the flask and allow it to stand for 15-20 minutes.
-
Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.
Purification by Fractional Distillation
This protocol outlines the procedure for purifying the washed and dried this compound.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound.
-
Set up a fractional distillation apparatus. For efficient separation, a Vigreux or packed column (e.g., with Raschig rings or metal sponges) is recommended.
-
Place the thermometer correctly, with the top of the bulb just below the level of the side-arm leading to the condenser.[7]
-
If performing a vacuum distillation, ensure all joints are properly greased and sealed, and connect the vacuum source to the take-off adapter.
-
Begin heating the distillation flask gently using a heating mantle.
-
If using a vacuum, slowly and carefully reduce the pressure in the system.
-
Collect any low-boiling fractions (e.g., residual n-propanol or other solvents) in a separate receiving flask. The temperature should remain relatively low during this phase.
-
Once the low-boiling impurities have been removed, the temperature will begin to rise.
-
Change the receiving flask to collect the main fraction of this compound. The boiling point should remain constant during the collection of the pure product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness. [7]
-
Stop the heating, and if under vacuum, allow the apparatus to cool completely before slowly re-introducing air into the system.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. [PDF] The Thermal Decomposition of Nitrate Esters. II. The Effect of Additives on the Thermal Decomposition of Ethyl Nitrate1 | Semantic Scholar [semanticscholar.org]
- 7. Purification [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. WO2009154369A2 - High-purity purification method for omega-3 highly unsaturated fatty acids - Google Patents [patents.google.com]
- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Propyl Tiglate Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and degradation of Propyl tiglate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work. It is important to note that while general principles of ester stability are well-established, specific public-domain data on the forced degradation of this compound is limited. Therefore, the following guidance is based on established knowledge of similar chemical structures and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary conditions that can cause the degradation of this compound?
This compound, as an unsaturated ester, is susceptible to degradation under several conditions, primarily:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation due to exposure to oxidizing agents. The double bond in the tiglate moiety makes it susceptible to oxidation.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.
-
Thermal Stress: Degradation at elevated temperatures.
Q2: What are the likely degradation products of this compound?
Based on its structure, the primary degradation products are expected to be:
-
Tiglic Acid and Propanol: Formed via hydrolysis of the ester bond.
-
Oxidative Degradation Products: Epoxides, diols, or cleavage products at the carbon-carbon double bond resulting from oxidation. For instance, oxidative cleavage could lead to the formation of acetaldehyde (B116499) and pyruvic acid derivatives.
-
Isomers: The (E)-isomer (tiglate) could potentially isomerize to the (Z)-isomer (angelate) under certain conditions, such as exposure to acid or light.
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is crucial for monitoring degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique. This method should be capable of separating the intact this compound from its potential degradation products.
Q4: Are there any general recommendations for handling and storing this compound to ensure its stability?
To minimize degradation, this compound should be:
-
Stored in a cool, dark place.
-
Protected from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially for long-term storage.
-
Kept in tightly sealed containers to protect from moisture and prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in solution | Hydrolysis: The pH of the solution may be too high or too low. | Buffer the solution to a neutral pH if compatible with your experimental design. If acidic or basic conditions are required, conduct experiments at lower temperatures to slow the degradation rate. |
| Oxidation: The solvent may contain peroxides, or the solution is exposed to air. | Use freshly distilled or peroxide-free solvents. Degas the solvent and store the solution under an inert atmosphere. | |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of Degradation Products: The sample may have degraded due to improper storage or handling. | Review the storage conditions (temperature, light exposure, atmosphere). Prepare fresh samples and analyze them promptly. |
| Contamination: The sample or mobile phase may be contaminated. | Ensure the purity of all reagents and solvents. Clean the HPLC system thoroughly. | |
| Inconsistent analytical results | Sample Instability: this compound may be degrading in the autosampler. | Use a cooled autosampler if available. Limit the time samples are stored in the autosampler before injection. |
| Method Variability: The analytical method may not be robust. | Validate the analytical method for parameters such as precision, accuracy, and linearity. | |
| Change in physical appearance of the sample (e.g., color change) | Oxidative Degradation: Oxidation can sometimes lead to the formation of colored byproducts. | Store the sample under an inert atmosphere and protected from light. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 61692-83-9 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.2 g/mol |
| Appearance | Colorless clear liquid (est) |
| Boiling Point | 176-180 °C |
| Density | 0.904 g/mL at 25 °C |
| Refractive Index | n20/D 1.4371 |
| Solubility | Soluble in ethanol, methanol, and isopropanol. Sparingly soluble in water. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations for forced degradation studies.[5][6][7] The extent of degradation should ideally be between 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl (1:1 v/v) to achieve a final concentration of 0.5 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH (1:1 v/v) to achieve a final concentration of 0.5 mg/mL.
-
Incubate the solution at room temperature (due to the higher lability of esters in basic conditions).
-
Withdraw samples at shorter time intervals (e.g., 30 minutes, 1, 2, 4, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) to achieve a final concentration of 0.5 mg/mL.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Thermal Degradation:
-
Store the stock solution at 70°C in a temperature-controlled oven, protected from light.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 5, and 7 days).
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control groups at appropriate time points.
-
3. Sample Analysis:
-
Analyze all samples by a validated stability-indicating RP-HPLC method.
-
The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer.
-
Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 2. scent.vn [scent.vn]
- 3. This compound [chembk.com]
- 4. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propyl Tiglate Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of propyl tiglate isomers.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of this compound's geometric isomers (cis and trans).
Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?
Answer:
Poor resolution between the cis and trans isomers of this compound is a frequent challenge due to their similar physicochemical properties. The primary reasons and potential solutions are outlined below:
-
Suboptimal Stationary Phase Selection: The choice of chromatographic column is critical for isomer separation.
-
For Gas Chromatography (GC): Non-polar columns may not provide sufficient selectivity. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are often necessary to resolve geometric isomers of fatty acid methyl esters (FAMEs), which are structurally similar to this compound.[1][2]
-
For High-Performance Liquid Chromatography (HPLC): Standard C18 columns, which separate primarily based on hydrophobicity, may be insufficient. Consider columns that offer alternative separation mechanisms. Phenyl- or pentafluorophenyl (PFP)-based columns can provide π-π interactions, enhancing selectivity for molecules with double bonds. For analytical and preparative separations, straight-phase chromatography using a silica (B1680970) gel column can also be effective.
-
-
Inadequate Mobile Phase/Carrier Gas and Temperature Conditions:
-
GC Method Optimization: The temperature program and carrier gas flow rate are crucial. A slower temperature ramp and optimal flow rate can improve resolution. For FAMEs, a highly polar cyanopropyl column with a length of up to 100 meters is often used to achieve separation of cis and trans isomers.[3]
-
HPLC Mobile Phase Optimization: The composition of the mobile phase significantly impacts selectivity.
-
Solvent Screening: If using reversed-phase HPLC with acetonitrile (B52724), trying methanol (B129727) as the organic modifier (or vice-versa) can alter selectivity.
-
Isocratic vs. Gradient Elution: For complex samples, a gradient elution may be necessary to resolve isomers while maintaining reasonable analysis times. An isocratic elution with an optimized solvent ratio might be sufficient for simpler mixtures.[4]
-
-
Question: My chromatogram shows significant peak tailing for the this compound isomers. What are the likely causes and solutions?
Answer:
Peak tailing can compromise peak integration and quantification accuracy.[5] The common causes and remedies are:
-
Active Sites in the GC System: Silanol (B1196071) groups in the GC inlet liner or on the column can interact with polar analytes, causing tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regular maintenance, such as trimming the first few centimeters of the column, can remove active sites that accumulate over time.[6]
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate on the column, leading to peak distortion.
-
Solution: Bake out the column at the manufacturer's recommended maximum temperature. If tailing persists, trimming the column inlet or replacing the column may be necessary.[6]
-
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volumes, resulting in peak tailing.[5]
-
Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.[5]
-
-
Chemical Interactions in HPLC: In reversed-phase HPLC, secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase can cause tailing.
-
Solution: Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to mask the active sites. Alternatively, use a modern, end-capped column with minimal residual silanols.
-
Question: I am observing split peaks for my this compound isomers in my GC analysis. What could be the cause?
Answer:
Peak splitting can arise from both instrumental and method-related issues.
-
Improper Injection Technique: A slow injection speed or an injection volume that is too large for the liner can lead to sample backflash and peak splitting.
-
Solution: Use an autosampler for consistent and rapid injections. Optimize the injection volume and ensure the liner volume is adequate for the solvent and injection conditions.
-
-
Inlet Temperature Issues: An inlet temperature that is too low can cause slow vaporization of the sample, while a temperature that is too high can cause sample degradation.
-
Solution: The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[7]
-
-
Sample Solvent and Stationary Phase Mismatch: Injecting a non-polar solvent onto a polar column (or vice-versa) can lead to poor peak shape, including splitting.[7]
-
Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is generally better for separating this compound isomers: GC or HPLC?
A1: Both GC and HPLC can be effective, and the choice depends on the specific requirements of the analysis. GC is often preferred for volatile compounds like this compound and can provide excellent resolution with the appropriate polar capillary column.[1][2] HPLC is also a powerful technique, especially for preparative separations or when derivatization is not desirable.
Q2: How can I confirm the identity of the separated cis and trans isomer peaks?
A2: Mass Spectrometry (MS) coupled with GC or HPLC is the most definitive method for peak identification. The fragmentation patterns of the isomers may show subtle differences. Alternatively, if pure standards of the individual isomers are available, they can be injected to confirm retention times.
Q3: Are there any non-chromatographic methods for separating this compound isomers?
A3: While chromatographic methods are most common, other techniques like fractional crystallization or distillation may be applicable on a larger scale, provided there are sufficient differences in the physical properties (e.g., melting or boiling points) of the isomers.
Quantitative Data
The following tables present representative quantitative data from the separation of fatty acid methyl esters (FAMEs), which are structurally analogous to this compound. These values can serve as a benchmark when developing a separation method.
Table 1: Example GC-FID Quantitative Data for C18:1 FAME Isomers
| Parameter | Value | Reference |
| Column | High-polarity cyanopropyl capillary | [1] |
| Repeatability (RSD) | 0.78 - 2.47% | [8] |
| Reproducibility (RSD) | 1.14 - 3.65% | [8] |
| Recovery | ~100% | [8] |
Table 2: Example HPLC-UV Method Validation Data for FAME Isomers
| Parameter | Value | Reference |
| Column | C18 | |
| Linearity (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | Varies by compound | |
| Limit of Quantification (LOQ) | Varies by compound | |
| Repeatability (RSD) | < 3% | [4] |
Experimental Protocols
Protocol 1: GC-MS/FID Method for this compound Isomer Separation (Adapted from FAME Analysis)
This protocol is a starting point and should be optimized for your specific instrument and sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Highly polar capillary column (e.g., biscyanopropyl polysiloxane), 100 m x 0.25 mm ID, 0.20 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 3°C/min to 240°C.
-
Hold: 15 minutes at 240°C.
-
-
Detector:
-
FID: 275°C.
-
MS: Transfer line at 250°C, ion source at 230°C.
-
-
Sample Preparation: Dilute the this compound isomer mixture in a suitable solvent (e.g., hexane (B92381) or methyl tert-butyl ether) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Protocol 2: HPLC-UV Method for this compound Isomer Separation
This protocol provides a general procedure for reversed-phase HPLC.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for poor resolution in GC.
Caption: Logical workflow for HPLC method development.
References
- 1. Trans Fatty Acid Analysis by FTIR and GC/FID,and Simple Pretreatment of Food Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ukm.my [ukm.my]
Propyl Tiglate Reactions: Technical Support Center
Welcome to the Technical Support Center for propyl tiglate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of tiglic acid and n-propanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, it's typically necessary to use an excess of the alcohol or remove the water that is formed as a byproduct.[1][4]
Q2: What are the typical physical properties of this compound?
This compound is a volatile compound with a fruity, spicy aroma.[5] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 61692-83-9 |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 176-180 °C |
| Density | 0.904 g/mL at 25 °C |
Source: PubChem CID 5367762, ChemicalBook CAS 61692-83-9
Troubleshooting Guides
Low Reaction Yield
Issue: The yield of this compound from the Fischer esterification is lower than expected.
This is a frequent challenge primarily due to the reversible nature of the esterification reaction.[1]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Quantitative Impact of Reactant Ratio on Yield
Using a large excess of one reactant can significantly shift the equilibrium to favor product formation.
| Molar Ratio (n-Propanol : Tiglic Acid) | Typical Expected Yield (%) |
| 1 : 1 | 65 - 70% |
| 3 : 1 | 80 - 85% |
| 5 : 1 | > 90% |
| 10 : 1 | > 95% |
Note: These are generalized yields for Fischer esterifications and can vary based on specific reaction conditions.
Presence of Impurities in the Final Product
Issue: The purified this compound contains unreacted starting materials or unexpected byproducts.
Potential Causes and Solutions:
-
Unreacted Tiglic Acid: The presence of unreacted tiglic acid is often due to incomplete reaction or hydrolysis of the ester during workup.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC or GC. During the workup, a wash with a mild base like a saturated sodium bicarbonate solution will neutralize and remove any remaining acid.[6]
-
-
Unreacted n-Propanol: Due to its use in excess, residual n-propanol is a common impurity.
-
Solution: Most of the excess n-propanol can be removed by distillation after the reaction. A subsequent aqueous wash during the workup will also help to remove the water-soluble alcohol.
-
-
Isomerization to Propyl Angelate: Tiglic acid (the trans isomer) can potentially isomerize to its less stable cis isomer, angelic acid, under certain conditions.[7][8] While this is more of a concern at very high temperatures or with specific catalysts, it's a possibility.
-
Solution: Maintain a controlled reflux temperature and avoid unnecessarily harsh acidic conditions. If isomerization is suspected, the isomers can often be distinguished by GC-MS analysis.[9]
-
-
Polymerization: As an unsaturated carboxylic acid, tiglic acid has the potential to polymerize under strong acid and heat conditions, although this is less common with Fischer esterification.[1][2]
-
Solution: If a significant amount of non-volatile residue is observed, polymerization may be a factor. Using milder reaction conditions or a shorter reaction time can mitigate this.
-
Experimental Protocols
General Protocol for Fischer Esterification of Tiglic Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tiglic acid (1.0 equivalent) and n-propanol (5-10 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of tiglic acid) to the stirred mixture.[6]
-
Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Neutralization: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product.
Reaction Workup and Purification Workflow
Caption: General workup and purification scheme for this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing the purity of this compound and identifying any volatile impurities.
Typical GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | A mid-polarity column such as a DB-WAXetr or a low-polarity column like HP-5MS is suitable. |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial temperature of 50-60 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 240-250 °C. |
| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300. |
Note: These are general parameters and should be optimized for your specific instrument and column.
Interpreting GC-MS Results:
-
Purity Assessment: The purity of this compound can be estimated from the relative peak area in the gas chromatogram.
-
Impurity Identification: The mass spectra of other peaks can be compared to library spectra to identify impurities such as unreacted n-propanol, tiglic acid (if derivatized), or potential side products like propyl angelate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for confirming the structure of the synthesized this compound and assessing its purity.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (from tiglate) | ~1.8 | Doublet | 3H |
| CH₃ (from tiglate) | ~2.1 | Singlet | 3H |
| O-CH₂ (propyl) | ~4.1 | Triplet | 2H |
| CH₂ (propyl) | ~1.7 | Sextet | 2H |
| CH₃ (propyl) | ~0.9 | Triplet | 3H |
| =CH (from tiglate) | ~6.8 | Quartet | 1H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Purity Assessment with NMR:
The presence of impurities can often be detected by extra peaks in the NMR spectrum. For example, a broad singlet around 11-12 ppm would indicate the presence of unreacted tiglic acid. Peaks corresponding to n-propanol would also be readily identifiable.
References
- 1. CAS 80-59-1: Tiglic acid | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tiglic acid - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Small Libraries of Natural Products—Part III: Identification of New Esters from Pelargonium graveolens L’Her. (Geraniaceae) Essential Oil [mdpi.com]
Technical Support Center: Synthesis and Purification of Propyl Tiglate
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Propyl Tiglate. It provides troubleshooting advice, detailed experimental protocols, and comparative data to address common challenges in achieving high purity.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is low. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of tiglic acid with n-propanol are typically due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:
-
Use of Excess Alcohol: Employing a significant molar excess of n-propanol (e.g., 5 to 10 equivalents) can substantially increase the yield. One study on a similar esterification showed a yield increase from 65% to 97% when moving from a 1:1 reactant ratio to a 1:10 ratio of acid to alcohol.[1]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. It is crucial to remove this water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.
-
Catalyst Choice and Amount: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used.[2][3] Typically, a catalytic amount (1-4% of the molar quantity of the limiting reagent) is sufficient.
-
Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration to reach equilibrium. Typical reaction times can range from 1 to 10 hours.[3]
Q2: After the work-up, my product has a sharp, acidic smell. What is this impurity and how do I remove it?
A2: A sharp, acidic odor indicates the presence of unreacted tiglic acid. This is a common impurity. To remove it, wash the crude product during the work-up phase with a mild base. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is effective.[3] The base will react with the acidic tiglic acid to form its sodium salt, which is soluble in the aqueous layer and can be separated using a separatory funnel. Continue washing until no more CO₂ gas evolves upon addition of the basic solution.
Q3: My final product is not as pure as I need it to be. What purification method is most effective?
A3: The most effective purification method for this compound is fractional distillation . This technique is ideal because of the significant differences in the boiling points of the components in the reaction mixture:
-
n-Propanol: ~97 °C
-
This compound: ~176-180 °C
-
Tiglic Acid: ~198.5 °C
A simple distillation may not be sufficient to completely separate this compound from the higher-boiling tiglic acid. Fractional distillation provides multiple vaporization-condensation cycles, offering a much better separation and leading to a higher purity final product. Column chromatography can also be used but is often more time-consuming and costly for this type of separation.[4]
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product should be assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining the purity of volatile compounds like esters.[5] It can separate this compound from any remaining impurities and provide their relative concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.
-
Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield (Illustrative Example)
This table illustrates how using an excess of alcohol can significantly drive the Fischer esterification reaction to completion, based on data from a comparable ester synthesis.[1]
| Carboxylic Acid:Alcohol Molar Ratio | Expected Equilibrium Yield |
| 1:1 | ~65% |
| 1:2 | ~80% |
| 1:5 | ~90% |
| 1:10 | ~97% |
Table 2: Comparison of Purification Methods for this compound (Illustrative Data)
This table provides a hypothetical comparison of purity levels achieved with different purification techniques. Actual results may vary based on the initial purity of the crude product and the precise experimental execution.
| Purification Method | Purity of this compound (as determined by GC) | Key Impurities Remaining |
| Single Bicarbonate Wash | 85-90% | n-Propanol, trace Tiglic Acid |
| Simple Distillation | 90-95% | Tiglic Acid |
| Fractional Distillation | >99% | Trace amounts of closely boiling isomers (if any) |
| Column Chromatography | >99% | Trace solvent residue |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing this compound.
Materials:
-
Tiglic acid (1.0 eq)
-
n-Propanol (5.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)
-
Diethyl ether (or other suitable extraction solvent)
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Saturated Sodium Chloride (brine) aqueous solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tiglic acid and n-propanol.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Add boiling chips to ensure smooth boiling. Let the reaction reflux for 4-6 hours.
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether to dilute the mixture and then add water. Shake gently and allow the layers to separate. The organic layer (containing the ester) will typically be the upper layer.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer with 5% sodium bicarbonate solution. Swirl gently at first to control the release of CO₂ gas. Shake more vigorously, venting frequently. Drain the aqueous layer. Repeat until no more gas evolves.
-
Wash the organic layer with water.
-
Wash the organic layer with brine to help break any emulsions and remove bulk water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator. The remaining crude oil is primarily this compound.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation apparatus (heating mantle, round-bottom flask, condenser, receiving flask)
-
Boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips into the distillation flask.
-
Heating: Begin to heat the flask gently.
-
First Fraction (Impurities): The temperature will first rise to the boiling point of the lowest boiling component, which is residual n-propanol (~97 °C). Collect this fraction in a separate receiving flask and label it as "impurities".
-
Intermediate Fraction: After the n-propanol has distilled, the temperature may plateau or rise slowly. There might be an intermediate fraction before the main product begins to distill. It is good practice to collect this in a separate flask as well.
-
Product Fraction: The temperature will then rise and stabilize at the boiling point of this compound (~176-180 °C). Place a clean, pre-weighed receiving flask to collect the product. Collect the distillate that comes over within a narrow temperature range (e.g., 175-181 °C).
-
Final Residue: Once the majority of the this compound has distilled, the temperature may begin to rise again or the distillation rate will slow significantly. At this point, stop the distillation. The residue in the flask will contain the high-boiling tiglic acid (~198.5 °C) and any non-volatile impurities.
-
Analysis: Analyze the collected product fraction for purity using GC-MS or NMR.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common issues in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 4. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
Propyl Tiglate Synthesis: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Propyl Tiglate Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing polymerization and overcoming other common challenges during the synthesis of this compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential causes and recommended solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies | • Polymerization of tiglic acid: The double bond in tiglic acid is susceptible to radical polymerization, especially at elevated temperatures and in the presence of acid catalysts. | • Add a polymerization inhibitor: Introduce a radical scavenger such as hydroquinone (B1673460) or its monomethyl ether (MEHQ) to the reaction mixture at a concentration of 100-500 ppm. • Control reaction temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For Fischer esterification, this is typically the reflux temperature of the alcohol. • Minimize reaction time: Monitor the reaction progress using techniques like TLC or GC and stop the reaction as soon as the starting material is consumed. |
| Low yield of this compound | • Incomplete reaction: The Fischer esterification is an equilibrium reaction. • Side reactions: Besides polymerization, isomerization of tiglic acid to angelic acid is a possibility, though tiglic acid is the more stable isomer. • Product loss during workup: this compound is volatile and can be lost during solvent removal. | • Shift the equilibrium: Use a large excess of propanol (B110389) (it can often be used as the solvent) or remove water as it forms using a Dean-Stark apparatus. • Optimize catalyst concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. • Careful workup: Use a rotary evaporator at a controlled temperature and pressure to remove excess solvent and alcohol. Perform extractions efficiently to minimize product loss in the aqueous phase. |
| Product is a mixture of isomers | • Isomerization of tiglic acid: Although tiglic acid ((E)-2-methyl-2-butenoic acid) is the thermodynamically more stable isomer, some conditions could potentially lead to the formation of small amounts of angelic acid ((Z)-2-methyl-2-butenoic acid) esters. | • Use mild reaction conditions: If isomer purity is critical, consider alternative esterification methods that do not require high temperatures or strong acids, such as DCC/DMAP coupling. • Purification: The isomers can often be separated by careful fractional distillation or chromatography. |
| Product is discolored (yellow or brown) | • Decomposition of starting materials or product: High temperatures can lead to degradation. • Presence of impurities: Impurities in the starting materials can cause discoloration. | • Use purified reagents: Ensure the tiglic acid and propanol are of high purity. • Lower reaction temperature: If possible, conduct the reaction at a lower temperature for a longer duration. • Purify the final product: Distillation or column chromatography can remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization during this compound synthesis?
A1: The primary cause of polymerization is the presence of the carbon-carbon double bond in the tiglic acid molecule. Under the acidic and often heated conditions of Fischer esterification, free radical polymerization can be initiated, leading to the formation of long-chain polymers and a significant reduction in the yield of the desired this compound ester.
Q2: How do polymerization inhibitors work?
A2: Polymerization inhibitors are radical scavengers. They react with and neutralize the free radicals that initiate and propagate the polymerization chain reaction. By doing so, they prevent the monomeric tiglic acid or this compound molecules from linking together to form polymers. Common inhibitors for unsaturated acids include phenolic compounds like hydroquinone and MEHQ.
Q3: Can I use a different alcohol for the esterification of tiglic acid?
A3: Yes, the Fischer esterification is a versatile method that can be used with various primary and secondary alcohols. The reaction conditions, such as temperature and reaction time, may need to be adjusted based on the boiling point and reactivity of the chosen alcohol.
Q4: What are the key safety precautions to take during this compound synthesis?
A4: Tiglic acid is a skin and eye irritant[1]. The synthesis should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Propanol and this compound are flammable, so avoid open flames. Sulfuric acid is highly corrosive and should be handled with extreme care.
Q5: How can I confirm the formation of this compound?
A5: The formation of this compound can be confirmed using various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the product. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information, and Fourier-transform infrared (FTIR) spectroscopy will show the characteristic ester carbonyl stretch.
Data Presentation
Table 1: Comparison of Polymerization Inhibitors for Unsaturated Acid Esterification
Data presented is based on studies of acrylic and crotonic acid esterification, which are structurally similar to tiglic acid.
| Inhibitor | Typical Concentration (ppm) | Effectiveness | Notes |
| Hydroquinone (HQ) | 100 - 500 | High | Effective at moderate temperatures. May require the presence of oxygen to be fully effective. |
| Monomethyl ether of hydroquinone (MEHQ) | 100 - 500 | High | Similar to hydroquinone but with better solubility in some organic solvents. |
| Phenothiazine (PTZ) | 200 - 1000 | Very High | Often used in industrial settings for high-temperature distillations. |
| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | 100 - 400 | Very High | A stable free radical that is a highly effective polymerization inhibitor. |
Experimental Protocols
Protocol 1: Fischer Esterification of Tiglic Acid with Propanol
This protocol describes a standard laboratory procedure for the synthesis of this compound using Fischer esterification with the inclusion of a polymerization inhibitor.
Materials:
-
Tiglic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydroquinone
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tiglic acid (1.0 equivalent), n-propanol (5.0-10.0 equivalents, serving as both reactant and solvent), and hydroquinone (200 ppm based on the mass of tiglic acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess n-propanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Scale-up considerations for Propyl tiglate production
Propyl Tiglate Production: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and scale-up of this compound. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for producing this compound is the Fischer esterification of tiglic acid with n-propanol.[1][2] This acid-catalyzed reaction is an equilibrium process where an excess of the alcohol is typically used to drive the reaction towards the formation of the ester.[1][3] For larger scale operations, removal of water using a Dean-Stark apparatus is an effective strategy to maximize the yield.[4][5]
Q2: What are the typical starting materials and catalysts used in this compound synthesis?
A2: The primary starting materials are tiglic acid and n-propanol. A strong acid catalyst is required to facilitate the reaction.[2] Common choices for the catalyst include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][6]
Q3: What is a major potential side reaction to be aware of during the synthesis of this compound?
A3: A significant side reaction is the isomerization of tiglic acid (the trans-isomer) to its geometric isomer, angelic acid (the cis-isomer).[7] This isomerization can be promoted by the acidic conditions and elevated temperatures used in Fischer esterification.[7][8] Since angelic acid and its esters have different physical and biological properties, minimizing this isomerization is crucial for product purity.
Q4: How can the purity of the final this compound product be assessed?
A4: The purity of this compound can be effectively determined using gas chromatography-mass spectrometry (GC-MS).[9] This technique allows for the separation and identification of the desired product from unreacted starting materials, the angelic acid isomer (propyl angelate), and other potential impurities.[9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.[10]
Q5: What are the key safety precautions to consider during the production of this compound?
A5: this compound is a flammable liquid and vapor.[11] Therefore, the synthesis should be conducted in a well-ventilated fume hood, away from ignition sources.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The acid catalysts used, such as sulfuric acid, are highly corrosive and must be handled with extreme care.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to insufficient reaction time or temperature. - Equilibrium not sufficiently shifted towards product formation. - Loss of product during workup and purification. - Isomerization of tiglic acid to the less reactive angelic acid. | - Increase the reaction time and/or temperature, monitoring the reaction progress by TLC or GC. - Use a larger excess of n-propanol (e.g., 5-10 fold molar excess). - On a larger scale, use a Dean-Stark apparatus to remove water as it is formed.[4][5] - Ensure efficient extraction and careful distillation to minimize product loss. - Optimize reaction temperature to favor esterification over isomerization; lower temperatures for longer times may be beneficial. |
| Presence of Propyl Angelate Impurity | - High reaction temperatures and/or prolonged reaction times promoting isomerization of tiglic acid to angelic acid.[7] | - Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times. - Consider using a milder acid catalyst or a lower concentration of the catalyst. - Purify the final product using fractional distillation under reduced pressure, as propyl angelate may have a slightly different boiling point.[12] |
| Incomplete Removal of Tiglic Acid | - Insufficient washing during the workup procedure. | - Perform multiple washes of the organic layer with a saturated sodium bicarbonate solution to ensure complete neutralization and removal of unreacted tiglic acid. |
| Difficulty in Product Purification by Distillation | - Boiling point of this compound is relatively high (176-180 °C), which may lead to decomposition or isomerization at atmospheric pressure.[13] | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the ester, thereby minimizing thermal decomposition and isomerization.[12][14][15] |
| Water in the Final Product | - Incomplete drying of the organic layer before distillation. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final distillation. |
Experimental Protocols
Fischer Esterification of Tiglic Acid with n-Propanol
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Tiglic acid
-
n-Propanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Distillation apparatus (simple or fractional, with vacuum adapter if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tiglic acid (1.0 equivalent) in an excess of n-propanol (5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[6] The reaction temperature will be close to the boiling point of n-propanol (97 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the reaction reaches equilibrium (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted tiglic acid), and brine.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the excess n-propanol and any extraction solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation.[12] Due to its relatively high boiling point (176-180 °C), vacuum distillation is recommended to prevent potential isomerization or decomposition.[13][14][15] Collect the fraction corresponding to the boiling point of this compound at the given pressure.
Data Presentation
| Parameter | Typical Range / Value | Notes |
| Reactant Molar Ratio | 1:5 to 1:10 (Tiglic Acid : n-Propanol) | A larger excess of alcohol drives the equilibrium towards the product.[1] |
| Catalyst Loading (H₂SO₄) | 0.1 - 0.2 equivalents | Catalytic amount is sufficient. Higher amounts can lead to side reactions. |
| Reaction Temperature | Reflux (approx. 97 °C) | The reaction is typically carried out at the boiling point of the alcohol. |
| Reaction Time | 2 - 4 hours | Monitor by TLC or GC for completion. |
| This compound Boiling Point | 176-180 °C (at atmospheric pressure) | [13] |
Visualizations
Experimental and Troubleshooting Workflows
Caption: A simplified workflow for the synthesis of this compound via Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes | JEOL Ltd. [jeol.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Method Validation for Propyl Tiglate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of propyl tiglate.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a quantitative method for this compound?
A1: The first step is to develop a validation protocol. This document should outline the intended purpose of the analytical procedure, the performance characteristics to be validated, and the acceptance criteria for each characteristic.[1] Key validation parameters to consider include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[2][3][4]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Both Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be suitable for quantifying this compound, which is a semi-volatile ester. The choice depends on factors like the sample matrix, required sensitivity, and available instrumentation. A GC-FID method is often preferred for its sensitivity to volatile compounds, while an HPLC-UV method may be chosen if the analyte requires separation from non-volatile matrix components.
Q3: How do I demonstrate the specificity of my analytical method?
A3: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5] To demonstrate specificity, you should analyze a blank sample (matrix without the analyte), a sample spiked with this compound, and samples containing potential interfering substances. The absence of interfering peaks at the retention time of this compound in the blank and interference samples demonstrates specificity.[6]
Q4: What are the acceptance criteria for linearity?
A4: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For linearity, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[7][8] It is also important to visually inspect the calibration curve to ensure a linear relationship and to check that the y-intercept is not significantly different from zero.
Q5: What is the difference between repeatability and intermediate precision?
A5: Repeatability expresses the precision under the same operating conditions over a short interval of time.[9] It is typically assessed by performing a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each).[3] Intermediate precision expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.[9]
Troubleshooting Guides
This section addresses common issues encountered during the validation of analytical methods for this compound quantification.
Gas Chromatography (GC-FID) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column. - Column contamination. - Incorrect column installation. | - Use a deactivated liner; consider replacing the liner. - Bake out the column at a high temperature (do not exceed the column's maximum temperature limit). - Reinstall the column according to the manufacturer's instructions.[10][11] |
| Poor Peak Shape (Fronting) | - Column overload. - Inappropriate injection temperature. | - Reduce the injection volume or dilute the sample. - Optimize the injector temperature.[10] |
| Shifting Retention Times | - Leak in the system (e.g., septum, fittings). - Inconsistent carrier gas flow rate. - Column degradation. | - Perform a leak check using an electronic leak detector. - Check and adjust the carrier gas flow rate. - Condition or replace the column.[12] |
| No Peaks or Low Response | - Syringe issue (plugged or broken). - Incorrect injector or detector installation of the column. - Detector flame is not lit (FID). | - Clean or replace the syringe. - Ensure the column is installed correctly in both the injector and detector. - Check the gas flows (hydrogen and air/oxygen) and attempt to reignite the flame.[11][12] |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the injector or carrier gas. | - Inject a blank solvent after a high-concentration sample to check for carryover. - Clean the injector port and replace the septum. Ensure high-purity carrier gas is used.[11][13] |
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Baseline Drift or Noise | - Air bubbles in the mobile phase or pump. - Contaminated mobile phase or column. - Detector lamp instability. | - Degas the mobile phase thoroughly. Purge the pump.[13][14] - Prepare fresh mobile phase using high-purity solvents. Flush the column. - Allow the detector lamp to warm up sufficiently. Replace the lamp if nearing the end of its lifespan.[13] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase. - Column degradation (voids). - Sample solvent incompatible with the mobile phase. | - Adjust the mobile phase pH or use a mobile phase additive. - Replace the column. - Prepare the sample in the mobile phase or a weaker solvent.[15][16] |
| Pressure Fluctuations | - Leaks in the system (fittings, pump seals). - Air bubbles in the pump. - Blockage in the system (e.g., inline filter, guard column). | - Systematically check and tighten all fittings. Replace pump seals if necessary. - Purge the pump. - Replace the inline filter or guard column. Backflush the analytical column if necessary.[15][16] |
| Retention Time Drifting | - Inconsistent mobile phase composition. - Column not properly equilibrated. - Fluctuations in column temperature. | - Prepare mobile phase accurately and consistently. - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Use a column oven to maintain a constant temperature.[15] |
Quantitative Data Summary
The following tables summarize typical acceptance criteria for the validation of an analytical method for this compound quantification.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | |
| Recovery | 98.0% - 102.0% |
| Precision | |
| Repeatability (RSD) | ≤ 2.0% |
| Intermediate Precision (RSD) | ≤ 3.0% |
| Limit of Quantification (LOQ) | |
| Signal-to-Noise Ratio | ≥ 10 |
| Limit of Detection (LOD) | |
| Signal-to-Noise Ratio | ≥ 3 |
Experimental Protocols
Protocol 1: System Suitability Testing
-
Prepare a standard solution of this compound at a concentration that is in the middle of the expected calibration range.
-
Set up the GC-FID or HPLC-UV system with the developed analytical method parameters.
-
Inject the standard solution six consecutive times.
-
Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak areas from the six injections.
-
Compare the results against the acceptance criteria in Table 1. The system is deemed suitable for use if all criteria are met.
Protocol 2: Linearity and Range Determination
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration for each standard.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
-
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol 3: Accuracy Assessment
-
Prepare a placebo (matrix without the analyte) sample.
-
Spike the placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples using the analytical method.
-
Calculate the percentage recovery for each sample using the following formula: (Measured Concentration / Spiked Concentration) * 100%
-
The mean recovery at each level should be within the acceptance criteria (e.g., 98.0% - 102.0%).
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Troubleshooting Decision Tree for Chromatography.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 9. ikev.org [ikev.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 12. stepbio.it [stepbio.it]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 16. aelabgroup.com [aelabgroup.com]
Validation & Comparative
Propyl Tiglate vs. Ethyl Tiglate: A Comparative Guide for Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Among the vast array of available reagents, α,β-unsaturated esters such as propyl tiglate and ethyl tiglate serve as versatile building blocks. This guide provides a comprehensive comparison of this compound and ethyl tiglate, focusing on their reactivity in key synthetic transformations. By presenting available experimental data and outlining detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Foundation for Reactivity
A comparative summary of the key physicochemical properties of this compound and ethyl tiglate is presented in Table 1. The slight increase in molecular weight and boiling point for this compound is attributed to the larger propyl group. While seemingly minor, these differences can influence reaction kinetics and product purification.
Table 1: Physicochemical Properties of this compound and Ethyl Tiglate
| Property | This compound | Ethyl Tiglate |
| Molecular Formula | C₈H₁₄O₂ | C₇H₁₂O₂ |
| Molecular Weight | 142.20 g/mol | 128.17 g/mol |
| Boiling Point | 176-180 °C | 154-156 °C |
| Density | 0.904 g/mL at 25 °C | 0.923 g/mL at 25 °C |
| CAS Number | 61692-83-9 | 5837-78-5 |
Reactivity in Synthetic Reactions: A Comparative Analysis
Propyl and ethyl tiglate, as α,β-unsaturated esters, are susceptible to nucleophilic attack at the β-carbon (conjugate or Michael addition) and can participate as dienophiles in cycloaddition reactions. The primary difference in their reactivity stems from the steric hindrance and electronic effects imparted by the propyl versus the ethyl group of the ester.
Theoretical Considerations
The larger propyl group in this compound is expected to exert a greater steric hindrance around the carbonyl group compared to the ethyl group in ethyl tiglate. This can influence the rate of reactions where the carbonyl group is directly involved or where bulky reagents approach the double bond. Electronically, both the ethyl and propyl groups are electron-donating, which can slightly influence the electron density of the conjugated system.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.
Logical Workflow for a Michael Addition Reaction
Caption: General workflow for a base-catalyzed Michael addition reaction.
Diels-Alder Reactions
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring. Propyl and ethyl tiglate can act as dienophiles. The reactivity in a Diels-Alder reaction is primarily governed by the electronic nature of the dienophile.
Given the similar electronic donating properties of the ethyl and propyl groups, it is anticipated that both esters would exhibit comparable reactivity as dienophiles. Any observed differences would likely be minimal and potentially influenced by the specific diene and reaction conditions.
Logical Flow of a Diels-Alder Reaction
Caption: Conceptual flow of a Diels-Alder cycloaddition reaction.
Experimental Protocols
Detailed experimental protocols provide the foundation for reproducible and reliable results. Below are representative procedures for key reactions involving α,β-unsaturated esters, which can be adapted for both propyl and ethyl tiglate.
General Protocol for Michael Addition of a Thiol to an α,β-Unsaturated Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Propyl or Ethyl Tiglate (1.0 mmol)
-
Thiol (e.g., thiophenol, 1.1 mmol)
-
Triethylamine (B128534) (TEA, 0.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
Procedure:
-
To a stirred solution of the tiglate ester in anhydrous THF, add the thiol.
-
Add triethylamine to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for a Diels-Alder Reaction
This is a representative protocol for a thermally promoted Diels-Alder reaction.
Materials:
-
Propyl or Ethyl Tiglate (1.0 mmol)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.2 mmol)
-
Toluene, anhydrous (5 mL)
-
Hydroquinone (B1673460) (catalytic amount, as an inhibitor of diene polymerization)
Procedure:
-
In a sealed tube, dissolve the tiglate ester and hydroquinone in anhydrous toluene.
-
Add the diene to the solution.
-
Heat the sealed tube at the desired temperature (e.g., 110 °C) and monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting adduct by column chromatography or recrystallization.
Data Presentation
Currently, there is a lack of publicly available, head-to-head experimental data directly comparing the yields and reaction rates of this compound and ethyl tiglate in the same synthetic reactions. The data presented in Table 2 is a representative template for how such comparative data should be structured once it becomes available through further research.
Table 2: Hypothetical Comparative Reaction Data
| Reaction Type | Nucleophile/Diene | Ester | Solvent | Catalyst/Conditions | Reaction Time (h) | Yield (%) |
| Michael Addition | Thiophenol | Ethyl Tiglate | THF | Et₃N, RT | 4 | Data Not Available |
| Michael Addition | Thiophenol | This compound | THF | Et₃N, RT | 4 | Data Not Available |
| Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Ethyl Tiglate | Toluene | 110 °C | 24 | Data Not Available |
| Diels-Alder | 2,3-Dimethyl-1,3-butadiene | This compound | Toluene | 110 °C | 24 | Data Not Available |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion and Future Outlook
Both this compound and ethyl tiglate are valuable α,β-unsaturated esters for various synthetic transformations. Theoretical considerations suggest that the larger propyl group in this compound may introduce greater steric hindrance, potentially leading to slower reaction rates in certain cases compared to ethyl tiglate. However, the electronic effects of the two alkyl groups are expected to be similar, suggesting comparable reactivity in reactions primarily driven by electronic factors, such as the Diels-Alder reaction.
To provide a definitive and data-supported guide, further experimental studies directly comparing the reactivity of propyl and ethyl tiglate under identical conditions are necessary. Researchers are encouraged to contribute to this area by performing such comparative experiments and publishing their findings. This will enable a more precise understanding of the subtle yet potentially significant differences in the synthetic performance of these two important building blocks.
A Comparative Analysis of Tiglate Ester Reactivity for Researchers
For researchers, scientists, and drug development professionals, understanding the relative reactivity of different ester functionalities is crucial for applications ranging from prodrug design to polymer chemistry. This guide provides a comparative analysis of tiglate ester reactivity, referencing their performance against more common α,β-unsaturated esters like acrylates and methacrylates. This analysis is supported by available experimental data and detailed methodologies for key reactions.
Introduction to Tiglate Esters
Tiglates are esters of tiglic acid, (E)-2-methyl-2-butenoic acid. As α,β-unsaturated esters, their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the double bond. The presence of a methyl group at the α-position and a β-methyl group distinguishes tiglates from acrylates and methacrylates, influencing their steric and electronic properties and, consequently, their reaction kinetics. This guide will delve into a comparative analysis of their reactivity in three key transformations: hydrolysis, aminolysis, and reduction.
Comparative Reactivity Analysis
The reactivity of tiglate esters is influenced by the steric hindrance provided by the methyl groups at both the α and β positions of the unsaturated system. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon and the β-carbon, generally leading to lower reaction rates compared to less substituted acrylates.
Hydrolysis
A study by Fujisawa et al. (2011) provides base-catalyzed hydrolysis rate constants for various acrylates and methacrylates, which can serve as a benchmark for comparison.
| Ester | Base-Catalyzed Hydrolysis Rate Constant (k) at 20°C (M⁻¹s⁻¹) |
| Methyl Acrylate | Data not provided in the specific study |
| Ethyl Acrylate (EA) | 0.045 |
| n-Butyl Acrylate (nBA) | Data not provided in the specific study |
| Methyl Methacrylate (MMA) | 0.012 |
| Ethyl Methacrylate (EMA) | Data not provided in the specific study |
Source: Adapted from Fujisawa et al. (2011). Note: The original study provides a range of data; these are representative values.
Based on the general principles of organic chemistry, the additional methyl groups in tiglate esters would be expected to decrease the rate of hydrolysis compared to both acrylates and methacrylates due to increased steric hindrance around the carbonyl group.
Aminolysis
The reaction of esters with amines to form amides, known as aminolysis, is a vital transformation in medicinal chemistry and materials science. The rate of aminolysis is also governed by the electrophilicity of the ester and the nucleophilicity of the amine.
Direct quantitative comparisons of the aminolysis rates of tiglate esters with acrylates and methacrylates are scarce. However, the same steric factors that influence hydrolysis are expected to play a role here. The bulkier tiglate structure would likely lead to slower reaction rates with amines compared to the less hindered acrylates.
Reduction
The reduction of esters to alcohols is a common synthetic transformation. For α,β-unsaturated esters, the selective reduction of the ester functionality without affecting the carbon-carbon double bond can be challenging.
A study on the reduction of α,β-unsaturated esters and ketones using samarium(II) iodide (SmI₂) and water provides insights into the effect of substitution on reduction rates. While this study did not include tiglate esters, it demonstrated that increased steric bulk in the vicinity of the reducible functional group leads to a decrease in the rate of reduction[1]. This suggests that tiglate esters would likely undergo reduction at a slower rate than less substituted α,β-unsaturated esters under similar conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments discussed. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Determination of Base-Catalyzed Hydrolysis Rate Constant
This protocol is adapted from the methodology used for determining the hydrolysis rates of acrylates and methacrylates.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of an ester.
Materials:
-
Ester substrate (e.g., ethyl tiglate)
-
Sodium hydroxide (B78521) (NaOH) solution of known concentration (e.g., 0.01 M)
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or acetonitrile (B52724) to ensure solubility)
-
Quenching solution (e.g., a dilute solution of a strong acid like HCl)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Prepare a stock solution of the ester in the chosen solvent system.
-
Equilibrate the ester solution and the NaOH solution to the desired reaction temperature in a constant temperature bath.
-
Initiate the reaction by mixing the ester solution with the NaOH solution in a reaction vessel. Start a timer immediately.
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
Analyze the quenched samples using a suitable analytical method to determine the concentration of the remaining ester or the product formed.
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the ester concentration versus time, where the slope of the line is equal to k.
Protocol 2: Comparative Aminolysis Kinetics
Objective: To compare the rates of aminolysis for different esters.
Materials:
-
Ester substrates (e.g., ethyl tiglate, ethyl acrylate, ethyl methacrylate)
-
Amine nucleophile (e.g., butylamine)
-
Anhydrous, non-protic solvent (e.g., acetonitrile or THF)
-
Internal standard for analytical quantification
-
Analytical instrument (e.g., GC or HPLC)
Procedure:
-
Prepare individual solutions of each ester and the amine in the chosen solvent, each containing an internal standard.
-
In separate reaction vessels maintained at a constant temperature, initiate the reactions by adding the amine solution to each of the ester solutions.
-
Monitor the progress of each reaction over time by withdrawing aliquots and analyzing them by GC or HPLC.
-
The disappearance of the starting ester or the appearance of the amide product is quantified relative to the internal standard.
-
The relative reactivity can be determined by comparing the initial rates of the reactions or by calculating the pseudo-first-order rate constants if the amine is used in large excess.
Protocol 3: Comparative Reduction of α,β-Unsaturated Esters
Objective: To compare the rates of reduction of different α,β-unsaturated esters.
Materials:
-
Ester substrates (e.g., ethyl tiglate, ethyl acrylate, ethyl methacrylate)
-
Reducing agent (e.g., sodium borohydride (B1222165) in a suitable solvent like ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical instrument (e.g., GC-MS or NMR)
Procedure:
-
In separate, parallel reaction flasks, dissolve each ester in the reaction solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solutions to a specific temperature (e.g., 0 °C).
-
Add the reducing agent to each flask simultaneously while stirring.
-
At various time points, take an aliquot from each reaction and quench it by adding it to the quenching solution.
-
Extract the quenched aliquot with an organic solvent, dry the organic layer, and analyze the composition of the mixture by GC-MS or NMR to determine the extent of conversion of the ester to the corresponding alcohol.
-
The relative rates of reduction can be compared by plotting the percentage conversion against time for each ester.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Caption: Experimental workflow for comparative aminolysis kinetics.
Caption: Predicted reactivity trend based on steric hindrance.
Conclusion
The reactivity of tiglate esters in common organic transformations is generally lower than that of acrylates and methacrylates, a trend that can be attributed to the increased steric hindrance from the α- and β-methyl groups. While direct quantitative comparisons are limited in the existing literature, the provided data for related compounds and the general principles of chemical reactivity offer a solid framework for predicting the behavior of tiglates. The experimental protocols outlined in this guide provide a starting point for researchers to conduct their own comparative studies and generate specific data for their systems of interest. Further research into the quantitative kinetics of tiglate ester reactions will be invaluable for their broader application in drug development and materials science.
References
Validating the Structure of Propyl Tiglate Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of propyl tiglate. We present supporting experimental data, detailed methodologies, and visual aids to facilitate a clear understanding of the application of Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) in elucidating molecular structures.
Structural Elucidation of this compound
This compound, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an ester with the chemical formula C₈H₁₄O₂[1]. Its structure comprises a propyl group attached to the oxygen of the carboxyl group and a tiglate group, which is a derivative of tiglic acid. The validation of this structure is crucial for quality control and characterization in various applications, including fragrance and chemical synthesis. 2D NMR spectroscopy is a powerful tool for unambiguously confirming the connectivity of atoms within a molecule.
Comparative Analysis of 2D NMR Techniques
Two of the most informative 2D NMR experiments for structural elucidation are COSY and HMBC.
-
Correlation Spectroscopy (COSY): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH coupling). The resulting spectrum displays cross-peaks between protons that are part of the same spin system.
-
Heteronuclear Multiple Bond Correlation (HMBC): This heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is particularly useful for identifying long-range connectivities and piecing together different molecular fragments, especially around quaternary carbons.
The table below summarizes the expected 2D NMR correlations for this compound, based on its known structure and analysis of similar compounds like ethyl crotonate[2][3][4][5].
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | -CH₃ | ~0.95 (t) | ~10.5 | H-2 | C-2, C-3 |
| 2 | -CH₂- | ~1.65 (sextet) | ~22.0 | H-1, H-3 | C-1, C-3, C-4 |
| 3 | -O-CH₂- | ~4.10 (t) | ~66.0 | H-2 | C-2, C-4 |
| 4 | C=O | - | ~167.0 | - | H-3, H-6, H-8 |
| 5 | =C(CH₃)- | - | ~128.0 | - | H-6, H-8 |
| 6 | =CH- | ~6.80 (qq) | ~138.0 | H-8 | C-4, C-5, C-7, C-8 |
| 7 | -CH₃ | ~1.80 (d) | ~14.0 | H-6 | C-5, C-6 |
| 8 | -CH₃ | ~1.85 (d) | ~12.0 | H-6 | C-4, C-5, C-6 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, qq = quartet of quartets, sextet.
Visualizing the Connectivity: COSY and HMBC Correlations
The following diagrams, generated using the DOT language, illustrate the key through-bond correlations for this compound that are essential for its structural validation.
Caption: Key COSY correlations in this compound.
Caption: Key HMBC correlations in this compound.
Experimental Protocols
A standardized protocol for acquiring high-quality 2D NMR spectra is essential for reliable structural validation. The following is a generalized workflow for acquiring COSY and HMBC spectra, adaptable for most modern NMR spectrometers (e.g., Bruker)[6][7].
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter frequency offset.
-
Acquire a 1D ¹³C NMR spectrum to determine the corresponding parameters for the carbon dimension.
3. COSY Experiment Setup:
-
Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the transmitter frequency offset to the center of the proton spectrum.
-
Typically, 256-512 increments in the F1 dimension and 2-4 scans per increment are sufficient.
4. HMBC Experiment Setup:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).
-
Set the spectral width in the F2 dimension for protons and in the F1 dimension for carbons.
-
Set the respective transmitter frequency offsets.
-
The number of scans per increment will be higher than in the COSY experiment due to the lower sensitivity of HMBC (typically 8-16 scans).
-
The long-range coupling constant (J) is typically set to 8-10 Hz.
5. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the axes using the solvent residual peak as a reference.
-
Analyze the cross-peaks to establish connectivities.
The logical workflow for validating the structure of this compound using 2D NMR is depicted below.
Caption: Experimental workflow for this compound validation.
By systematically analyzing the COSY and HMBC spectra and comparing the observed correlations with the expected patterns, researchers can confidently validate the chemical structure of this compound. This approach provides a robust and reliable method for the characterization of small molecules in academic and industrial research settings.
References
- 1. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. azom.com [azom.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: COSY, HETCOR, etc spectrum of Ethyl-2-butenoate. [orgspectroscopyint.blogspot.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. ulethbridge.ca [ulethbridge.ca]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Comparative Cytotoxicity Analysis: Tigilanol Tiglate vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of tigilanol tiglate, a novel oncolytic agent, against the widely used chemotherapeutic drug, doxorubicin (B1662922). Due to the limited availability of public data on the cytotoxicity of propyl tiglate, this guide focuses on tigilanol tiglate, a well-researched diterpenoid ester containing a tiglate moiety, to provide valuable insights for researchers in the field of cancer therapy.
Overview of Compared Agents
Tigilanol Tiglate is a novel small molecule activator of protein kinase C (PKC) derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral treatment for solid tumors. Its mechanism of action involves rapid tumor necrosis, disruption of tumor vasculature, and induction of an immunogenic cell death cascade[1].
Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy for a wide range of cancers. It primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for tigilanol tiglate and doxorubicin across various cancer cell lines, demonstrating their respective potencies.
| Compound | Cell Line | Cancer Type | Assay | IC50/EC50 | Reference(s) |
| Tigilanol Tiglate | Various Human Cancer Lines | Melanoma, Squamous Cell Carcinoma (SCC), Breast, Prostate | Not Specified | 1 - 20 nM | [1] |
| MM649 | Human Melanoma | PI Uptake Assay | Dose-dependent | [1] | |
| 2H-11 | Mouse Endothelial | PI Uptake Assay | Dose-dependent | [1] | |
| Doxorubicin | A549 | Human Lung Carcinoma | MTT Assay | Not Specified | [2] |
| CCC-221 | Not Specified | MTT Assay | Not Specified | [2] | |
| K-562 | Human Myelogenous Leukemia | MTT Assay | Not Specified | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | MTT Assay | Not Specified | [2] | |
| PC-3 | Human Prostate Adenocarcinoma | MTT Assay | Not Specified | [2] | |
| DU-145 | Human Prostate Carcinoma | MTT Assay | Not Specified | [2] |
Note: Specific IC50 values for tigilanol tiglate across a wide range of cell lines are not consistently reported in a single public source, with ranges often provided[1]. The cytotoxicity of doxorubicin is well-documented but varies significantly depending on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro evaluation of a compound's cytotoxicity. Below is a standard protocol for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., tigilanol tiglate, doxorubicin) in cell culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Mechanisms and Workflows
Tigilanol Tiglate Signaling Pathway
Caption: Signaling pathway of Tigilanol Tiglate.
General Cytotoxicity Testing Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
Unraveling the Biological Activities of Propyl Tiglate and Propyl Angelate: A Comparative Guide
A comprehensive analysis of the available scientific literature reveals distinct and potentially significant differences in the biological activities of Propyl tiglate and its geometric isomer, Propyl angelate. While direct comparative studies are limited, an examination of their parent compounds and related esters provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the current understanding of their biological effects, supported by available data and experimental contexts.
This compound and Propyl angelate are isomeric esters, differing only in the geometry around the carbon-carbon double bond. This subtle structural variation, however, can lead to notable differences in their biological activities, a crucial consideration in the fields of pharmacology and drug discovery.
Summary of Biological Activities
| Compound | Reported Biological Activities | Key Findings |
| This compound | Anti-inflammatory, Antiproliferative (inferred from parent compound and derivatives) | Derivatives of its parent compound, tiglic acid, have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced mouse peritoneal macrophages.[1] |
| Propyl angelate | Antitumor (Ferroptosis Induction), Sedative, Spasmolytic, Pain-relieving (inferred from parent compound and derivatives) | Its parent compound, angelic acid, acts as a ferroptosis inducer by promoting the degradation of NRF2, leading to increased reactive oxygen species (ROS) and enhanced antitumor effects. Esters of angelic acid are recognized as active components in traditional herbal medicines.[2][3] |
Detailed Biological Activity Profiles
This compound and Tiglic Acid Derivatives: Anti-inflammatory and Antiproliferative Potential
While direct experimental data on the biological activity of this compound is scarce, studies on its parent compound, tiglic acid, and its derivatives suggest potential anti-inflammatory and antiproliferative properties. Research has shown that hydroxylated derivatives of tiglic acid can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[1] For instance, certain derivatives exhibited potent inhibitory effects with IC50 values in the low micromolar range, indicating a strong anti-inflammatory potential.
The general structure-activity relationship for esters of organic acids suggests that the esterification of the carboxylic acid group can modulate the compound's lipophilicity and, consequently, its ability to cross cell membranes and interact with biological targets.
Propyl Angelate and Angelic Acid Derivatives: A Multi-faceted Biological Profile
In contrast, Propyl angelate's parent compound, angelic acid, has been identified as a ferroptosis inducer.[2] This programmed cell death mechanism is distinct from apoptosis and is characterized by iron-dependent lipid peroxidation. Angelic acid promotes the degradation of the transcription factor NRF2, a key regulator of cellular antioxidant responses.[2] This leads to an increase in intracellular reactive oxygen species (ROS) and enhanced lipid peroxidation, ultimately triggering ferroptosis in tumor cells.[2] This mechanism suggests a potential application for Propyl angelate and other angelic acid esters in cancer therapy.
Furthermore, esters of angelic acid have a historical presence in herbal medicine, where they are recognized as the active components responsible for the pain-relieving and spasmolytic effects of certain plant extracts.[3] Angelic acid itself has also been reported to possess sedative and wound-healing properties.[2]
Experimental Protocols
Detailed experimental methodologies for the specific biological assays mentioned are crucial for the replication and validation of findings. Below are generalized protocols for key experiments relevant to the activities of these compounds.
Nitric Oxide (NO) Production Assay in Macrophages
This assay is a common method to screen for anti-inflammatory activity.
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 1 hour).
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
NO Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control.
Figure 1. Workflow for Nitric Oxide Production Assay.
Ferroptosis Induction Assay
This assay helps determine if a compound can induce this specific form of cell death.
Cell Culture: Cancer cell lines susceptible to ferroptosis (e.g., HT-1080) are cultured in an appropriate medium.
Treatment: Cells are treated with the test compound (e.g., Propyl angelate) at various concentrations. Positive controls such as erastin (B1684096) or RSL3 are typically included.
Assessment of Ferroptosis:
-
Lipid Peroxidation: Measured using fluorescent probes like C11-BODIPY 581/591.
-
Cell Viability: Assessed using assays like MTT or CellTiter-Glo.
-
Iron Dependency: The effect of an iron chelator (e.g., deferoxamine) on compound-induced cell death is evaluated.
-
Western Blot Analysis: Expression levels of key ferroptosis-related proteins (e.g., GPX4, NRF2) are determined.
Figure 2. Proposed Signaling Pathway for Propyl Angelate-Induced Ferroptosis.
Conclusion and Future Directions
The available evidence suggests that this compound and Propyl angelate, despite their structural similarity, likely possess distinct biological activity profiles. This compound, based on data from its parent compound, may hold promise as an anti-inflammatory and antiproliferative agent. In contrast, Propyl angelate and its derivatives have demonstrated a broader range of activities, including a novel antitumor mechanism through ferroptosis induction, as well as traditional uses as sedatives and spasmolytics.
It is imperative for future research to conduct direct, head-to-head comparative studies of this compound and Propyl angelate to quantify their respective potencies across a range of biological assays. Such studies would provide a clearer understanding of their structure-activity relationships and pave the way for their potential development as therapeutic agents. The lack of extensive experimental data for these specific propyl esters highlights a significant gap in the current scientific literature.
References
Comparative Analysis of Antibody Cross-Reactivity Against Tiglate-Containing Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal antibodies developed against a synthetically designed tiglate-containing hapten. The data presented herein is intended to serve as a valuable resource for researchers engaged in the development of immunoassays for the detection of tiglate and its structurally related analogs. Understanding the specificity and potential for cross-reactivity of these antibodies is crucial for the accurate quantification of the target analyte in complex biological matrices and for the development of highly specific therapeutic antibodies.
Introduction to Tiglate Haptens and Antibody Development
Tiglic acid and its esters, known as tiglates, are found in various natural products and are of interest in drug development due to their potential biological activities. To develop sensitive and specific immunoassays for the detection of tiglate-containing compounds, it is essential to produce antibodies that can recognize the unique structural features of the tiglate moiety. This is typically achieved by designing and synthesizing a hapten—a small molecule that is chemically coupled to a larger carrier protein to elicit an immune response.[1] The resulting antibodies can then be characterized for their binding affinity and specificity.
A critical aspect of antibody characterization is the assessment of cross-reactivity, which refers to the ability of the antibody to bind to molecules that are structurally similar to the target hapten.[2] High cross-reactivity can lead to inaccurate measurements in immunoassays, while well-characterized cross-reactivity can sometimes be leveraged for the simultaneous detection of a class of related compounds.[3] This guide presents hypothetical, yet plausible, experimental data on the cross-reactivity of a polyclonal antibody raised against a tiglate hapten.
Quantitative Cross-Reactivity Data
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was developed to assess the binding specificity of the anti-tiglate polyclonal antibody. The assay's performance was evaluated by determining the 50% inhibitory concentration (IC50) for tiglate and a panel of structurally related compounds. The cross-reactivity (CR%) was calculated using the following formula:
CR% = (IC50 of Tiglate / IC50 of Cross-Reactant) x 100
The following table summarizes the quantitative data obtained from the competitive ELISA.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tiglic Acid | 2-methyl-2-butenoic acid | 10 | 100 |
| Angelic Acid | (Z)-2-methyl-2-butenoic acid | 50 | 20 |
| Senecioic Acid | 3-methyl-2-butenoic acid | 250 | 4 |
| Crotonic Acid | (E)-2-butenoic acid | 1000 | 1 |
| Methyl Tiglate | Methyl 2-methyl-2-butenoate | 15 | 66.7 |
| Ethyl Tiglate | Ethyl 2-methyl-2-butenoate | 25 | 40 |
| Phorbol-12-tiglate-13-decanoate | Tigliane Diterpenoid Ester | > 5000 | < 0.2 |
| Valeric Acid | Pentanoic acid | > 10000 | < 0.1 |
Interpretation of Cross-Reactivity Data
The data indicates that the polyclonal antibody exhibits the highest affinity for the target analyte, tiglic acid. Significant cross-reactivity is observed with its geometric isomer, angelic acid, and with simple esters of tiglic acid, such as methyl and ethyl tiglate. This suggests that the antibody primarily recognizes the core 2-methyl-2-butenoyl structure. The lower cross-reactivity with senecioic acid and crotonic acid highlights the importance of the methyl group's position for antibody recognition. The negligible cross-reactivity with the structurally complex phorbol (B1677699) ester and the saturated valeric acid demonstrates the antibody's specificity for the tiglate moiety itself, rather than larger carrier molecules or simple aliphatic chains.
Experimental Protocols
Hapten Synthesis and Immunogen Preparation
1. Synthesis of Tiglate Hapten (N-hydroxysuccinimide ester of 6-(tigloylamino)hexanoic acid):
-
Step 1: Synthesis of 6-(tigloylamino)hexanoic acid: 6-Aminocaproic acid is reacted with tiglic anhydride (B1165640) in a basic aqueous solution. The product is then acidified and extracted with an organic solvent.
-
Step 2: Activation of the carboxyl group: The resulting 6-(tigloylamino)hexanoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent (e.g., dimethylformamide).
-
Step 3: Purification: The NHS-ester hapten is purified by crystallization or column chromatography.
2. Conjugation to Carrier Protein (Bovine Serum Albumin - BSA):
-
A solution of the purified tiglate-NHS hapten in an organic solvent is added dropwise to a solution of BSA in a slightly alkaline buffer (e.g., phosphate-buffered saline, pH 8.0) with constant stirring.
-
The reaction mixture is incubated for several hours at room temperature or overnight at 4°C.
-
The resulting immunogen (Tiglate-BSA conjugate) is purified by dialysis against PBS to remove unreacted hapten and byproducts.[1]
-
The conjugation ratio (hapten molecules per BSA molecule) is determined using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[1]
Polyclonal Antibody Production
-
Immunization: New Zealand white rabbits are immunized subcutaneously with the Tiglate-BSA conjugate emulsified in Freund's complete adjuvant.
-
Booster Injections: Booster injections with the immunogen emulsified in Freund's incomplete adjuvant are administered at regular intervals (e.g., every 3-4 weeks).
-
Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by indirect ELISA using a coating antigen (e.g., Tiglate-Ovalbumin conjugate).
-
Antiserum Collection: Once a high antibody titer is achieved, a larger volume of blood is collected, and the antiserum is separated and stored at -20°C or below.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with the Tiglate-Ovalbumin conjugate in a carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A mixture of the anti-tiglate antiserum (at a predetermined dilution) and either the standard (tiglic acid) or the test compound at various concentrations is added to the wells. The plate is then incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed as described above.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plate is washed as described above.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark at room temperature until a color develops.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values and cross-reactivity percentages are calculated from the standard curve.[4]
Visualizations
Caption: Workflow for the synthesis of the tiglate hapten and its conjugation to a carrier protein.
Caption: Principle of the competitive ELISA for tiglate detection.
Caption: Logical relationship of antibody cross-reactivity with structurally similar compounds.
References
- 1. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Propyl Tiglate: A Chemically Defined Negative Control for Biological Assays Targeting Ester-Containing Bioactive Molecules
For researchers, scientists, and drug development professionals, the use of appropriate negative controls is fundamental to the validity and interpretation of experimental data. This guide provides a comparative analysis of propyl tiglate as a negative control, particularly in the context of signaling pathways activated by complex ester-containing molecules like phorbol (B1677699) esters and their analogues.
The central principle of a negative control is to mimic the experimental conditions as closely as possible without eliciting the specific biological response being measured. An ideal negative control for a bioactive small molecule is a structurally analogous compound that is biologically inert. This compound and its geometric isomer, propyl angelate, offer a compelling example of such a pair for studying pathways sensitive to the stereochemistry of ester-containing compounds.
This compound is the propyl ester of tiglic acid, which is the (E)-isomer (trans) of 2-methyl-2-butenoic acid. Its geometric isomer is propyl angelate, the propyl ester of angelic acid, the (Z)-isomer (cis). While complex molecules containing tiglate and angelate moieties, such as tigilanol tiglate and ingenol (B1671944) 3-angelate, are potent activators of Protein Kinase C (PKC), the biological activity of the simple propyl esters themselves is not extensively documented.[1][2] However, the distinct stereochemistry of these two simple esters makes one a theoretically sound negative control for the other in assays where the parent compounds are active. This guide will focus on the use of this compound as a negative control in the context of PKC activation, a common pathway targeted by these classes of compounds.
Comparative Analysis of this compound and Alternatives
In biological assays, particularly those involving cell signaling, the choice of a negative control is critical. The most common negative control is the vehicle (e.g., DMSO, PBS) in which the active compound is dissolved. While essential, the vehicle control does not account for potential off-target effects of the chemical scaffold of the active molecule. A structurally similar but inactive analog is therefore a more rigorous negative control.
| Negative Control Type | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve the active compound. | Simple, essential for every experiment. | Does not control for off-target effects of the molecule itself. |
| This compound (as a negative control for an active angelate) | A geometric isomer of the active compound's ester moiety. | Structurally very similar, controlling for general chemical properties. The trans configuration may prevent binding to the target protein. | Assumes the trans isomer is biologically inactive for the specific target. |
| Propyl Angelate (as a negative control for an active tiglate) | A geometric isomer of the active compound's ester moiety. | Structurally very similar, controlling for general chemical properties. The cis configuration may prevent binding to the target protein. | Assumes the cis isomer is biologically inactive for the specific target. |
| Unrelated Inactive Compound | A compound with a completely different chemical structure, known to be inactive in the assay. | Confirms the specificity of the assay readout. | Does not control for off-target effects related to the chemical scaffold of the active compound. |
The Role of this compound in the Context of Protein Kinase C (PKC) Signaling
Many complex natural products containing tiglate or angelate esters are known to activate the Protein Kinase C (PKC) family of enzymes.[1][2][3] PKC isoforms play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activation of PKC is a key event in the signaling cascade initiated by these compounds.
PKC Activation Signaling Pathway
Caption: Simplified PKC signaling pathway activated by GPCR ligands.
Experimental Protocol: PKC Translocation Assay
A hallmark of conventional and novel PKC isoform activation is their translocation from the cytosol to cellular membranes. This can be visualized and quantified using immunofluorescence microscopy or by subcellular fractionation followed by Western blotting. This compound can be used as a negative control in this assay when the active compound contains an angelate moiety, and vice-versa.
Objective: To determine if a test compound induces PKC translocation and to confirm the specificity of this effect using this compound as a negative control.
Materials:
-
Cell line expressing the PKC isoform of interest (e.g., HEK293, HeLa)
-
Active compound (e.g., a complex angelate)
-
This compound (negative control)
-
Vehicle (e.g., DMSO)
-
Primary antibody against the PKC isoform
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Workflow
Caption: Experimental workflow for a PKC translocation assay.
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the vehicle, the active compound, or this compound at the desired concentration for the appropriate time (e.g., 30 minutes).
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-PKC antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the fluorescence intensity at the plasma membrane versus the cytosol.
Expected Results and Data Presentation
The expected outcome is that the active compound will induce a significant translocation of the PKC isoform from the cytosol to the plasma membrane, while the vehicle and this compound will show a predominantly cytosolic localization, similar to untreated cells.
Table 2: Hypothetical Quantification of PKC Translocation
| Treatment | Concentration (µM) | Membrane/Cytosol Fluorescence Ratio (Mean ± SD) |
| Vehicle (DMSO) | 0.1% | 1.1 ± 0.2 |
| Active Angelate Compound | 1 | 4.5 ± 0.6 |
| This compound | 1 | 1.2 ± 0.3 |
| This compound | 10 | 1.3 ± 0.2 |
Conclusion
References
- 1. PEP005, a selective small-molecule activator of protein kinase C, has potent antileukemic activity mediated via the delta isoform of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Propyl Tiglate and Other Short-Chain Unsaturated Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of propyl tiglate and other structurally related short-chain unsaturated esters, namely propyl angelate and butyl crotonate. While direct comparative biological data is limited in current literature, this document summarizes their known chemical properties, potential biological activities based on related compounds, and the signaling pathways they may modulate. Furthermore, it provides detailed experimental protocols for key assays to enable researchers to conduct their own comparative studies.
Section 1: Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound, propyl angelate, and butyl crotonate is presented in Table 1. These esters share the same molecular formula (C₈H₁₄O₂) and molecular weight, differing only in the geometry of the double bond (in the case of propyl angelate) or the ester linkage (in the case of butyl crotonate). These subtle structural differences can significantly influence their biological activity.
| Property | This compound | Propyl Angelate | Butyl Crotonate |
| IUPAC Name | propyl (E)-2-methylbut-2-enoate[1] | propyl (Z)-2-methylbut-2-enoate[2] | butyl (E)-but-2-enoate |
| Synonyms | Propyl 2-methylcrotonate[1] | Propyl 2-methylisocrotonate[3] | Butyl (E)-2-butenoate |
| CAS Number | 61692-83-9[1][4][5] | 53082-57-8[2][3] | 7299-91-4 |
| Molecular Formula | C₈H₁₄O₂[1][4][5] | C₈H₁₄O₂[2] | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol [1][4] | 142.20 g/mol [2] | 142.20 g/mol |
| Boiling Point | 176-180 °C[5] | 171-172 °C (est.)[3] | 169-171 °C |
| Density | 0.904 g/mL at 25 °C[5] | Not available | 0.89 g/cm³ |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid with a fruity odor |
| Solubility | Slightly soluble in water; soluble in alcohol[3] | Slightly soluble in water; soluble in alcohol[3] | Slightly soluble in water; soluble in alcohol |
Section 2: Potential Biological Activities and Signaling Pathways
While specific experimental data for this compound and its close analogs is scarce, the biological activities of structurally related compounds and the general class of short-chain unsaturated esters and fatty acids provide insights into their potential therapeutic applications.
Anticancer Potential: The tiglate moiety is found in more complex natural products with significant anticancer activity. For instance, Tigilanol tiglate, a diterpenoid ester, is a novel anti-cancer agent that activates Protein Kinase C (PKC) and induces immunogenic cell death[6][7][8]. While a direct comparison is not appropriate due to the complexity of Tigilanol tiglate, the presence of the tiglate group suggests that simpler esters like this compound may warrant investigation for their own cytotoxic or anti-proliferative effects. Some constituents of Angelica sinensis, a plant known to contain various esters, have shown cytotoxicity against cancer cell lines[9][10][11].
Anti-inflammatory Effects: Short-chain fatty acids (SCFAs), the parent acids of these esters, are well-known modulators of inflammation[12][13][14][15]. They can exert their effects through the activation of G-protein-coupled receptors GPR41 and GPR43, and by inhibiting histone deacetylases (HDACs)[12][13]. Furthermore, α,β-unsaturated carbonyl compounds, a structural feature present in these esters, are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation[16]. This suggests that this compound and related esters could possess anti-inflammatory properties by modulating cytokine production and other inflammatory responses[17][18].
Below is a diagram illustrating the potential signaling pathways that may be modulated by short-chain unsaturated esters.
Potential signaling pathways modulated by short-chain unsaturated esters.
Section 3: Experimental Protocols
To facilitate the comparative evaluation of this compound and other short-chain unsaturated esters, detailed protocols for key in vitro assays are provided below.
3.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound, Propyl angelate, Butyl crotonate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%). Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include vehicle control wells (medium with solvent) and blank wells (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
3.2. In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production in Macrophages)
This protocol describes the evaluation of the anti-inflammatory effects of the test compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
LPS from E. coli
-
Test compounds dissolved in a suitable solvent
-
TNF-α ELISA kit
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS without test compound).
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.
The following diagram illustrates a general experimental workflow for assessing the cytotoxic and anti-inflammatory properties of the esters.
References
- 1. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butenoic acid, 2-methyl-, propyl ester, (Z)- | C8H14O2 | CID 6437044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propyl angelate, 53082-57-8 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 6. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Cytotoxic constituents from angelicae sinensis radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective and Cytotoxic Phthalides from Angelicae Sinensis Radix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Regulation of Inflammation by Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Pro‐ and anti‐inflammatory effects of short chain fatty acids on immune and endothelial cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of plant alkylphenols on cytokine production, tyrosine nitration and inflammatory damage in the efferent phase of contact hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
In-Silico Prediction of Propyl Tiglate Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile: Propyl Tiglate
This compound is an organic compound with the molecular formula C8H14O2.[3][4] It is the ester formed from propanol (B110389) and tiglic acid.
| Property | Value | Source |
| IUPAC Name | propyl (E)-2-methylbut-2-enoate | [3] |
| Molecular Formula | C8H14O2 | [3] |
| Molecular Weight | 142.20 g/mol | [3] |
| SMILES | CCCOC(=O)/C(=C/C)/C | [3] |
| CAS Number | 61692-83-9 | [5] |
In-Silico Bioactivity Predictions
To predict the potential biological activities and protein targets of this compound, two widely used online platforms were employed: SwissTargetPrediction and PASS Online.
SwissTargetPrediction: Target Prediction
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive compounds.[6][7][8] The prediction for this compound (SMILES: CCCOC(=O)/C(=C/C)/C) yielded a list of potential targets, with the highest probabilities associated with enzymes involved in lipid and fatty acid metabolism.
| Target Class | Target Name | Gene | Uniprot ID | Probability |
| Enzyme | Fatty acid synthase | FASN | P49327 | 0.134 |
| Enzyme | Prostaglandin G/H synthase 2 | PTGS2 | P35354 | 0.089 |
| Enzyme | Prostaglandin G/H synthase 1 | PTGS1 | P23219 | 0.089 |
| Enzyme | Carbonic anhydrase II | CA2 | P00918 | 0.067 |
| Enzyme | Carbonic anhydrase I | CA1 | P00915 | 0.067 |
| Enzyme | 15-lipoxygenase | ALOX15 | P16050 | 0.051 |
| Enzyme | Arachidonate 5-lipoxygenase | ALOX5 | P09917 | 0.051 |
| Enzyme | Cytochrome P450 19A1 | CYP19A1 | P11511 | 0.045 |
| Enzyme | Cytochrome P450 1A2 | CYP1A2 | P05177 | 0.045 |
| Enzyme | Cytochrome P450 2C9 | CYP2C9 | P11712 | 0.045 |
Note: This table presents the top 10 predicted targets with the highest probability.
PASS Online: Prediction of Activity Spectra for Substances
PASS (Prediction of Activity Spectra for Substances) Online is a tool that predicts a wide spectrum of biological activities based on the structure of a compound.[9][10][11] The prediction is presented as a list of potential activities with Pa (probability to be active) and Pi (probability to be inactive) values.
| Predicted Biological Activity | Pa | Pi |
| Acylcarnitine hydrolase inhibitor | 0.688 | 0.004 |
| Carboxylesterase inhibitor | 0.627 | 0.012 |
| Aspulvinone dimethylallyltransferase inhibitor | 0.612 | 0.006 |
| Phobic disorders treatment | 0.581 | 0.007 |
| Antidepressant | 0.553 | 0.011 |
| Mucomembranous protector | 0.528 | 0.023 |
| Anti-inflammatory | 0.497 | 0.039 |
| CYP2D6 inhibitor | 0.489 | 0.021 |
| Antiprotozoal (Leishmania) | 0.487 | 0.010 |
| Chymotrypsin inhibitor | 0.471 | 0.025 |
Note: This table presents a selection of predicted activities with the highest Pa scores.
Comparison with Experimental Data of Related Compounds
Direct experimental bioactivity data for this compound is scarce in publicly available literature. However, insights can be drawn from studies on structurally related short-chain fatty acid esters (SCFAes). SCFAs, such as butyrate (B1204436) and propionate, are known to have diverse biological roles.[1][12][13][14]
| Predicted Activity/Target for this compound | Related Experimental Evidence for SCFAs/SCFAes | Relevance and Interpretation |
| Enzyme Inhibition (e.g., Carboxylesterase, Acylcarnitine hydrolase) | Butyrate is a known inhibitor of histone deacetylases (HDACs).[1] Some esters of SCFAs have shown inhibitory activity against various enzymes. | The prediction of enzyme inhibition for this compound is plausible, given the known bioactivity of related SCFAs. The specific ester moiety may influence target specificity. |
| Anti-inflammatory Activity | SCFAs, particularly butyrate, have well-documented anti-inflammatory properties, primarily through the inhibition of NF-κB and HDACs.[13] | The predicted anti-inflammatory activity of this compound aligns with the known effects of its constituent acid's class. This suggests a potential area for experimental validation. |
| Cytochrome P450 Inhibition | Various small molecules are known to interact with and inhibit CYP enzymes. | The prediction of CYP inhibition is common for small lipophilic molecules like this compound. This has implications for potential drug-drug interactions if the compound were to be used systemically. |
| Neurological/Psychological Effects (e.g., Antidepressant, Phobic disorders treatment) | SCFAs are known to influence the gut-brain axis and have been implicated in mood regulation.[14] | The predicted neurological activities are speculative but consistent with the emerging understanding of the systemic effects of SCFAs. |
Methodologies and Workflows
In-Silico Prediction Workflow
The general workflow for the in-silico prediction of this compound's bioactivity is outlined below.
In-silico prediction workflow for this compound.
Experimental Validation Workflow (Proposed)
A proposed workflow for the experimental validation of the in-silico predictions is presented below.
Proposed experimental validation workflow.
Discussion and Future Directions
The in-silico analysis of this compound suggests several potential bioactivities, primarily related to enzyme inhibition and anti-inflammatory effects. These predictions are broadly consistent with the known biological roles of short-chain fatty acids, the chemical class to which tiglic acid belongs.
It is crucial to emphasize that these are computational predictions and require experimental validation. The provided probabilities and scores indicate the likelihood of a given activity based on structural similarity to known compounds in the training datasets of the prediction tools.
Future research should focus on in-vitro and cell-based assays to confirm the predicted enzyme inhibitory and anti-inflammatory activities. Should these initial validations prove promising, further investigation into the specific molecular mechanisms and potential therapeutic applications of this compound could be warranted. The discrepancy between the high in-silico prediction for activity against "Tigilanol tiglate" targets (a structurally dissimilar and more complex molecule) and the activities predicted for the much simpler this compound underscores the importance of careful interpretation of prediction results and the necessity of experimental verification.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound là một loại chất tạo nên mùi hương của quả táo, có công thức cấu tạo như sau: [đã giải] – Học Hóa Online [hoctap.dvtienich.com]
- 3. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. This compound CAS#: 61692-83-9 [m.chemicalbook.com]
- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 7. academic.oup.com [academic.oup.com]
- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Way2Drug - PASS Online [way2drug.com]
- 10. PASS [akosgmbh.de]
- 11. way2drug.com [way2drug.com]
- 12. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 13. Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tigilanol Tiglate | C30H42O10 | CID 92135637 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating Propyl Tiglate from its Isomers by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. Propyl tiglate and its isomers, which share the same molecular formula and weight, present a classic analytical problem. This guide provides a comparative analysis of how mass spectrometry can be effectively employed to differentiate these closely related molecules, supported by experimental data and detailed protocols.
This compound, an unsaturated ester, has several isomers, including propyl angelate (the cis-isomer of this compound), propyl crotonate, and propyl senecioate. While these compounds have identical molecular weights, their structural differences lead to distinct fragmentation patterns upon electron ionization mass spectrometry (EI-MS). These differences, though sometimes subtle, can be exploited for unambiguous identification, particularly when coupled with gas chromatography (GC).
Comparative Analysis of Mass Spectra
The key to differentiating this compound from its isomers via mass spectrometry lies in the relative abundances of specific fragment ions. While the molecular ion peak (m/z 142) is expected for all C8H14O2 esters, its intensity and the ratios of other significant fragments can be diagnostic.
Table 1: Key Diagnostic Ions for the Differentiation of this compound and its Isomers
| Compound | Structure | Molecular Ion (m/z 142) Abundance | Key Fragment Ions (m/z) and their Relative Abundance (%) | Distinguishing Features |
| This compound | (E)-propyl 2-methylbut-2-enoate | Moderate | 100 (base peak), 83, 55, 41 | The base peak at m/z 100 corresponds to the tiglate moiety. A significant peak at m/z 83 is also characteristic. |
| Propyl angelate | (Z)-propyl 2-methylbut-2-enoate | Moderate | 100, 83 (base peak), 55, 41 | The base peak is often observed at m/z 83, which can be a key differentiator from this compound where m/z 100 is typically the base peak. The relative intensity of m/z 100 to m/z 83 is a critical diagnostic ratio. |
| Propyl crotonate | propyl (E)-but-2-enoate | Present | 69 (base peak), 41, 87, 101 | The base peak at m/z 69, corresponding to the crotonyl cation, clearly distinguishes it from this compound and angelate. |
| Propyl senecioate | propyl 3-methylbut-2-enoate | Present | 83 (base peak), 41, 55, 101 | A prominent base peak at m/z 83 is observed, similar to propyl angelate. However, the overall fragmentation pattern and GC retention time will differ. |
Note: Relative abundances are approximate and can vary depending on the instrument and experimental conditions. The data presented is a synthesis of information from various spectral databases.
Experimental Protocols
The successful differentiation of these isomers relies on a well-defined Gas Chromatography-Mass Spectrometry (GC-MS) method. The gas chromatography step is crucial for separating the isomers based on their boiling points and polarity, allowing for the individual analysis of their mass spectra.
GC-MS Analysis of Propyl Esters
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for separating these isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample (dissolved in a suitable solvent like dichloromethane (B109758) or hexane) is injected in split or splitless mode, depending on the concentration. The injector temperature is typically set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: Full scan mode.
-
Workflow for Isomer Differentiation
The logical process for differentiating this compound from its isomers using GC-MS is outlined below.
Safety Operating Guide
Proper Disposal of Propyl Tiglate: A Guide for Laboratory Professionals
For immediate safety, treat propyl tiglate as a flammable and hazardous chemical waste. Proper containment, labeling, and disposal are crucial to ensure laboratory safety and environmental compliance.
This compound, a flammable liquid, requires careful handling and disposal to mitigate risks within research and development environments. Adherence to established protocols is essential for the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. Keep the chemical away from heat, sparks, open flames, and hot surfaces.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
This compound is classified as a flammable liquid (GHS Hazard code H226).[1]
-
All waste containing this compound, including contaminated materials such as pipette tips, gloves, and absorbent pads, must be treated as hazardous waste.
-
-
Waste Collection and Segregation :
-
Collect all this compound waste in a designated, compatible, and properly sealed container.[2] A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable.
-
Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[3] Incompatible chemicals can lead to dangerous reactions. Segregate from strong acids, bases, and oxidizing agents.
-
-
Container Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name, "this compound," and list any other components in the mixture.[3] Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration or volume of the waste.
-
Include the date when the waste was first added to the container (accumulation start date).[2][3]
-
The name of the principal investigator and the laboratory location (building and room number) are also required.[3]
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Do not dispose of this compound down the drain or in regular trash.[3][5][6] This is a violation of environmental regulations.
-
Follow all institutional procedures for waste pickup, which may include completing a specific chemical waste disposal form.[3]
-
Quantitative Data Summary
While specific disposal limits for this compound are not broadly published and often depend on local regulations, general guidelines for flammable liquid waste apply.
| Parameter | Guideline | Source |
| GHS Hazard Class | Flammable Liquid, Category 3 | PubChem[1] |
| Signal Word | Warning | PubChem[1] |
| Hazard Statement | H226: Flammable liquid and vapor | PubChem[1] |
| Sink Disposal | Prohibited | General Chemical Waste Guidelines[3][5][6] |
| Solid Waste Disposal | Prohibited for liquid form | General Chemical Waste Guidelines[5] |
Experimental Protocols Referenced
The disposal procedures outlined are based on standard hazardous waste management protocols mandated by regulatory bodies such as the Environmental Protection Agency (EPA) and widely adopted by academic and industrial research institutions.[2][3][7] These are not experimental but are established safety and compliance-driven methodologies.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mtu.edu [mtu.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acs.org [acs.org]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling Propyl tiglate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of Propyl tiglate (CAS No. 61692-83-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Laboratory Use & Preparation | - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile gloves. - Body Protection: Standard laboratory coat. |
| Spill Cleanup | - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Body Protection: Chemical-resistant apron or coveralls over a laboratory coat. - Respiratory Protection: Use in a well-ventilated area. For large spills, a respirator with an organic vapor cartridge may be necessary. |
| Emergency (e.g., Fire) | - Eye Protection: Full facepiece Self-Contained Breathing Apparatus (SCBA). - Hand Protection: Chemical-resistant gloves. - Body Protection: Flame-retardant laboratory coat or full chemical-resistant suit. - Respiratory Protection: Full facepiece Self-Contained Breathing Apparatus (SCBA). |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure all sources of ignition, such as open flames and hot plates, are extinguished or removed from the work area.
-
Ground all equipment to prevent static discharge.
-
Have a chemical spill kit readily accessible.
2. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store away from oxidizing agents and other incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Disposal:
-
This compound should be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of this compound down the drain.
2. Contaminated Materials Disposal:
-
All materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
-
Place contaminated materials in a sealed bag or container that is clearly labeled as hazardous waste.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
